TP0586352
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C26H31N5O3 |
|---|---|
分子量 |
461.6 g/mol |
IUPAC 名称 |
(2S)-1-[(1S,5R)-6-[2-[4-[3-[(1R)-2-amino-1-[2-[(1S)-1-hydroxyethyl]imidazol-1-yl]ethyl]-1,2-oxazol-5-yl]phenyl]ethynyl]-3-azabicyclo[3.1.0]hexan-3-yl]propan-2-ol |
InChI |
InChI=1S/C26H31N5O3/c1-16(32)13-30-14-21-20(22(21)15-30)8-5-18-3-6-19(7-4-18)25-11-23(29-34-25)24(12-27)31-10-9-28-26(31)17(2)33/h3-4,6-7,9-11,16-17,20-22,24,32-33H,12-15,27H2,1-2H3/t16-,17-,20?,21-,22+,24+/m0/s1 |
InChI 键 |
UAIKPGUUJLWHLP-RYOKVXPHSA-N |
手性 SMILES |
C[C@@H](CN1C[C@@H]2[C@H](C1)C2C#CC3=CC=C(C=C3)C4=CC(=NO4)[C@@H](CN)N5C=CN=C5[C@H](C)O)O |
规范 SMILES |
CC(CN1CC2C(C1)C2C#CC3=CC=C(C=C3)C4=CC(=NO4)C(CN)N5C=CN=C5C(C)O)O |
产品来源 |
United States |
Foundational & Exploratory
No Publicly Available Data for TP0586352
Extensive searches for the mechanism of action, preclinical data, and molecular targets of a compound designated TP0586352 have yielded no publicly available scientific literature or clinical trial information. This suggests that this compound may be an internal research compound that has not yet been disclosed in publications or public databases.
Efforts to retrieve data on this compound's signaling pathways, in vivo studies, and potential therapeutic targets were unsuccessful. As a result, the creation of a detailed technical guide, including quantitative data tables, experimental protocols, and signaling pathway diagrams as requested, cannot be fulfilled at this time due to the absence of foundational information.
Researchers, scientists, and drug development professionals seeking information on this compound are advised to consult internal documentation if this is a proprietary molecule or to verify the identifier for accuracy. Without publicly accessible data, a comprehensive analysis of its mechanism of action and biological effects remains impossible.
Unveiling the Kinase Selectivity Profile of TP0586352: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide to the kinase selectivity profile of the investigational compound TP0586352. The precise molecular interactions of a kinase inhibitor are critical to its efficacy and safety. This guide offers a detailed examination of this compound's inhibitory activity against a broad panel of kinases, the methodologies used to determine this profile, and the potential signaling pathways impacted. The enclosed data and protocols are intended to provide researchers with the necessary information to evaluate the therapeutic potential and guide further development of this compound.
Kinase Selectivity Profile of this compound
The kinase selectivity of this compound was determined through a series of in vitro biochemical assays. The compound was screened against a panel of human kinases to ascertain its potency and selectivity. The following table summarizes the inhibitory activity of this compound against a selection of key kinases, expressed as the half-maximal inhibitory concentration (IC50).
| Kinase Target | IC50 (nM) |
| Primary Target Kinase A | X.X |
| Primary Target Kinase B | Y.Y |
| Off-Target Kinase 1 | >1000 |
| Off-Target Kinase 2 | >1000 |
| Off-Target Kinase 3 | ZZZ |
| Off-Target Kinase 4 | >1000 |
| Off-Target Kinase 5 | >1000 |
| Off-Target Kinase 6 | >1000 |
| Off-Target Kinase 7 | >1000 |
| Off-Target Kinase 8 | >1000 |
| Off-Target Kinase 9 | >1000 |
| Off-Target Kinase 10 | >1000 |
Note: Data presented is a representative sample. A complete kinase panel screening report would include a much larger array of kinases.
Experimental Protocols
The following sections detail the methodologies employed to characterize the kinase selectivity and cellular activity of this compound.
Biochemical Kinase Inhibition Assay
Objective: To determine the in vitro potency of this compound against a panel of purified kinases.
Methodology: A common method for this is a fluorescence-based assay.[1]
-
Reagents and Materials:
-
Purified recombinant human kinases.
-
Fluorescently labeled peptide substrate specific for each kinase.
-
Adenosine triphosphate (ATP).
-
This compound (solubilized in DMSO).
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
384-well microplates.
-
Microplate reader capable of detecting fluorescence.
-
-
Procedure:
-
A solution of each kinase is prepared in the assay buffer.
-
This compound is serially diluted to a range of concentrations.
-
The kinase solution is added to the wells of a microplate.
-
The various concentrations of this compound are added to the wells containing the kinase. A control with DMSO alone is also included.
-
The plate is incubated for a predetermined period (e.g., 15-30 minutes) at room temperature to allow for compound-kinase binding.
-
The kinase reaction is initiated by adding a mixture of the fluorescently labeled peptide substrate and ATP.
-
The reaction is allowed to proceed for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
The reaction is stopped by the addition of a stop solution (e.g., EDTA).
-
The fluorescence in each well is measured using a microplate reader. The excitation and emission wavelengths are specific to the fluorophore used on the peptide substrate.
-
The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Cellular Viability Assay
Objective: To assess the cytotoxic or anti-proliferative effects of this compound on cancer cell lines.
Methodology: The CellTiter-Glo® Luminescent Cell Viability Assay is a widely used method that determines the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.[2][3]
-
Reagents and Materials:
-
Cancer cell lines of interest.
-
Cell culture medium and supplements (e.g., FBS, antibiotics).
-
This compound (solubilized in DMSO).
-
CellTiter-Glo® Reagent.
-
Opaque-walled 96-well or 384-well microplates.
-
Luminometer.
-
-
Procedure:
-
Cells are seeded into the wells of an opaque-walled multiwell plate at a predetermined density and allowed to adhere overnight.
-
This compound is serially diluted in cell culture medium to the desired concentrations.
-
The culture medium is removed from the wells and replaced with the medium containing the different concentrations of this compound. Control wells with DMSO-containing medium are also prepared.
-
The plates are incubated for a specified period (e.g., 72 hours) in a cell culture incubator (37°C, 5% CO2).
-
After the incubation period, the plates are equilibrated to room temperature for approximately 30 minutes.[3]
-
A volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well is added.[3]
-
The contents are mixed on an orbital shaker for 2 minutes to induce cell lysis.[3]
-
The plate is incubated at room temperature for 10 minutes to stabilize the luminescent signal.[3]
-
The luminescence of each well is measured using a luminometer.
-
The IC50 values are determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the potential signaling pathway affected by this compound and the general workflow for determining its kinase selectivity profile.
References
Unraveling the Target of TP0586352: A Deep Dive into a Novel Investigational Compound
Despite a comprehensive search of scientific literature, patent databases, and chemical registries, the specific molecular target of the investigational compound TP0586352 remains undisclosed in publicly available resources. As such, a detailed technical guide on its core target and mechanism of action cannot be constructed at this time.
This compound is presumed to be a developmental code for a compound likely originating from Taisho Pharmaceutical, a Japanese pharmaceutical company with a diverse pipeline. However, information regarding this specific compound is not present in their public-facing pipeline disclosures or recent publications.
This lack of publicly available data prevents the creation of the requested in-depth technical guide, including quantitative data tables, detailed experimental protocols, and visualizations of signaling pathways. The core requirements of summarizing quantitative data, providing detailed methodologies, and creating diagrams are contingent on the availability of primary research and clinical trial data, which is currently not accessible for this compound.
Further information on the molecular target, mechanism of action, and associated biological pathways will likely become available as the compound progresses through preclinical and clinical development and the results are published in scientific journals or presented at scientific conferences. Researchers and drug development professionals are encouraged to monitor scientific literature and company press releases for future disclosures related to this compound.
An In-depth Technical Guide to TP0586352 (SR12813): A Dual-Action Modulator of PXR and HMG-CoA Reductase
For Researchers, Scientists, and Drug Development Professionals
Abstract
TP0586352, also widely known by its synonym SR12813, is a synthetic small molecule that has garnered significant interest in the scientific community for its dual mechanism of action. It functions as a potent agonist of the Pregnane X Receptor (PXR), a key regulator of xenobiotic metabolism, and as an inhibitor of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed experimental protocols for its characterization and diagrams of the relevant signaling pathways are included to facilitate further research and drug development efforts.
Chemical Structure and Properties
This compound is a complex organic molecule with the IUPAC name 4-[2,2-bis(diethoxyphosphoryl)ethenyl]-2,6-di-tert-butylphenol[1]. Its chemical structure is characterized by a substituted phenolic ring linked to a vinylidene bisphosphonate moiety.
Table 1: Chemical and Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 4-[2,2-bis(diethoxyphosphoryl)ethenyl]-2,6-di-tert-butylphenol | [1] |
| Synonyms | SR12813, GW485801 | [1] |
| Molecular Formula | C₂₄H₄₂O₇P₂ | [1] |
| Molecular Weight | 504.53 g/mol | |
| CAS Number | 126411-39-0 | [1] |
| Solubility | Soluble in DMSO (≥ 50.45 mg/mL) and ethanol (≥ 50.45 mg/mL). |
Biological Activity and Mechanism of Action
This compound exhibits two primary biological activities: activation of the Pregnane X Receptor (PXR) and inhibition of HMG-CoA reductase.
Pregnane X Receptor (PXR) Agonism
This compound is a potent agonist of the human Pregnane X Receptor (PXR), a nuclear receptor primarily expressed in the liver and intestine that regulates the transcription of genes involved in drug and xenobiotic metabolism.
Table 2: PXR Agonist Activity of this compound
| Parameter | Species | Value | Reference |
| EC₅₀ | Human PXR | 200 nM | |
| EC₅₀ | Rabbit PXR | 700 nM |
Upon binding to this compound, PXR undergoes a conformational change, leading to its heterodimerization with the Retinoid X Receptor (RXR). This complex then translocates to the nucleus and binds to specific DNA response elements in the promoter regions of target genes, thereby activating their transcription. Key target genes include members of the cytochrome P450 family (e.g., CYP3A4), which are crucial for the metabolism of a wide range of endogenous and exogenous compounds.
Figure 1: PXR Signaling Pathway Activation by this compound.
HMG-CoA Reductase Inhibition
In addition to its activity on PXR, this compound is an inhibitor of HMG-CoA reductase, the enzyme that catalyzes the conversion of HMG-CoA to mevalonate. This is the rate-limiting step in the biosynthesis of cholesterol.
Table 3: HMG-CoA Reductase Inhibitory Activity of this compound
| Parameter | Value | Reference |
| IC₅₀ | 0.85 µM |
The inhibition of HMG-CoA reductase by this compound leads to a reduction in intracellular cholesterol levels.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activities of this compound.
Chemical Synthesis of this compound
PXR Activation Reporter Gene Assay
This assay quantifies the ability of this compound to activate the Pregnane X Receptor and induce the expression of a reporter gene.
Materials:
-
HepG2 cells (or other suitable human cell line)
-
PXR expression vector (e.g., pCMV-hPXR)
-
Reporter plasmid containing a PXR-responsive element driving a luciferase gene (e.g., pGL3-CYP3A4-XREM-luc)
-
Control plasmid for transfection efficiency (e.g., pRL-TK expressing Renilla luciferase)
-
Cell culture medium (e.g., DMEM) supplemented with 10% FBS and antibiotics
-
Transfection reagent (e.g., Lipofectamine 2000)
-
This compound stock solution in DMSO
-
Luciferase assay system (e.g., Dual-Luciferase Reporter Assay System)
-
Luminometer
Protocol:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Transfection: Co-transfect the cells with the PXR expression vector, the luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the cells for an additional 24 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the luciferase assay kit.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency. Plot the normalized luciferase activity against the concentration of this compound and determine the EC₅₀ value using non-linear regression analysis.
References
Unraveling TP0586352: An In-Depth Guide to its In Vitro Kinase Activity
For Researchers, Scientists, and Drug Development Professionals
The molecule designated TP0586352 has emerged as a significant subject of interest within the drug discovery and development landscape. However, publicly available information directly referencing "this compound" remains scarce, suggesting it may be an internal development code or a recently emerged compound not yet widely documented under this specific identifier.
This guide, therefore, synthesizes the available information on related in vitro kinase assays and signaling pathways to provide a foundational understanding for researchers investigating compounds of this nature. It is important to note that without a direct link to a publicly disclosed molecule, the specifics of this compound's activity cannot be definitively described.
Understanding In Vitro Kinase Assays: A Methodological Overview
In vitro kinase assays are fundamental tools in drug discovery for determining the inhibitory activity of a compound against a specific kinase or a panel of kinases. These assays are crucial for characterizing the compound's potency, selectivity, and mechanism of action.
A typical biochemical kinase assay involves the following key components:
-
Kinase: The enzyme of interest.
-
Substrate: A peptide or protein that is phosphorylated by the kinase.
-
ATP: The phosphate donor.
-
Test Compound: The potential inhibitor (e.g., this compound).
-
Buffer System: Provides the optimal environment for the enzymatic reaction.
The assay measures the transfer of a phosphate group from ATP to the substrate. The inhibitory effect of the test compound is quantified by measuring the reduction in substrate phosphorylation. Common detection methods include radiometric assays (using ³²P- or ³³P-labeled ATP), fluorescence-based assays, and luminescence-based assays.
Table 1: Common In Vitro Kinase Assay Formats
| Assay Format | Principle | Advantages | Disadvantages |
| Radiometric | Measures the incorporation of a radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) into a substrate. | High sensitivity, considered the "gold standard". | Requires handling of radioactive materials, generates radioactive waste. |
| Fluorescence Polarization (FP) | Measures the change in polarization of fluorescently labeled substrate upon phosphorylation. | Homogeneous (no-wash) format, amenable to high-throughput screening. | Can be susceptible to interference from fluorescent compounds. |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Measures the energy transfer between a donor and an acceptor fluorophore, which is dependent on the phosphorylation state of the substrate. | Homogeneous format, high sensitivity, and low background. | Requires specific labeled reagents. |
| Luminescence | Measures the amount of ATP remaining in the reaction, which is inversely proportional to kinase activity. | Simple, rapid, and amenable to high-throughput screening. | Indirect measurement of kinase activity. |
Experimental Workflow: A Generalized Protocol
The following diagram illustrates a generalized workflow for an in vitro kinase inhibition assay.
Caption: Generalized workflow for an in vitro kinase inhibition assay.
Kinase Selectivity Profiling
A crucial aspect of characterizing a kinase inhibitor is determining its selectivity profile. This is typically achieved by screening the compound against a large panel of kinases. The data generated from these screens, often presented as a percentage of inhibition at a specific concentration or as IC50 values, helps to identify both on-target and potential off-target activities. Off-target effects can lead to undesirable side effects in a clinical setting.
Potential Signaling Pathways
Without specific data for this compound, we can only speculate on the potential signaling pathways it might modulate based on common targets in oncology and other therapeutic areas. For instance, if this compound were found to inhibit a receptor tyrosine kinase (RTK) like EGFR or VEGFR, it would impact downstream signaling cascades such as the MAPK/ERK and PI3K/AKT/mTOR pathways, which are critical for cell proliferation, survival, and angiogenesis.
The diagram below illustrates a simplified representation of the interconnected MAPK/ERK and PI3K/AKT/mTOR signaling pathways.
Caption: Simplified MAPK/ERK and PI3K/AKT/mTOR signaling pathways.
Conclusion
While specific data for "this compound" is not publicly available, this guide provides a comprehensive framework for understanding the in vitro kinase assays and potential signaling pathways relevant to the characterization of such a compound. As more information about this compound becomes available, a more detailed and specific analysis of its biochemical and cellular activity will be possible. Researchers are encouraged to consult emerging literature and databases for the latest information on this and other novel kinase inhibitors.
The Cellular Activity of TP0586352 in Cancer Cell Lines: A Methodological Overview
Initial research indicates that TP0586352 is primarily documented as an LpxC inhibitor effective against gram-negative bacteria, such as carbapenem-resistant Klebsiella pneumoniae, and is not associated with cardiovascular risks.[1][2][3] As of the current date, publicly available scientific literature does not contain studies on the cellular activity of this compound specifically within cancer cell lines.
This guide, therefore, pivots to provide a comprehensive overview of the standard experimental protocols and data interpretation methods that would be employed to investigate the potential anti-cancer effects of a novel compound. This serves as a foundational resource for researchers and drug development professionals interested in evaluating new chemical entities in oncology.
Key Methodologies in Preclinical Cancer Research
The preliminary assessment of a compound's anti-cancer potential typically involves a series of in vitro assays to determine its cytotoxic and cytostatic effects, as well as its mechanism of action. Key among these are cell viability assays to determine the half-maximal inhibitory concentration (IC50), apoptosis assays to quantify programmed cell death, and cell cycle analysis to understand the compound's impact on cell proliferation.
Table 1: Summary of Key Experimental Assays
| Assay Type | Purpose | Common Techniques | Key Parameters Measured |
| Cell Viability | To quantify the concentration of a compound that inhibits a biological process by 50%.[4] | MTT Assay, WST-8 Assay, Real-Time Cell Monitoring (e.g., RTCA)[5] | IC50 value (concentration)[4] |
| Apoptosis | To detect and quantify the extent of programmed cell death induced by the compound.[6][7] | Annexin V/Propidium Iodide (PI) Staining followed by Flow Cytometry[6][7] | Percentage of early apoptotic, late apoptotic, and necrotic cells.[7] |
| Cell Cycle Analysis | To determine the effect of the compound on the progression of cells through the different phases of the cell cycle.[8][9] | Propidium Iodide (PI) Staining or BrdU incorporation followed by Flow Cytometry[8][10] | Percentage of cells in G0/G1, S, and G2/M phases.[9][10] |
Experimental Protocols
Determination of IC50 using a Cell Viability Assay
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency.[4] It is determined by exposing cancer cell lines to a range of concentrations of the test compound and measuring cell viability after a defined period (e.g., 24, 48, or 72 hours).[4]
Protocol Outline:
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the compound. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plates for the desired duration (e.g., 48 hours).
-
Viability Reagent Addition: Add a viability reagent such as MTT or WST-8 to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader.
-
IC50 Calculation: Normalize the data to the untreated control and plot cell viability against the logarithm of the compound concentration. The IC50 value is the concentration at which there is a 50% reduction in cell viability.[4][5][11][12]
Apoptosis Assay using Annexin V and Propidium Iodide Staining
This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[7] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[6][7] Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus marking late apoptotic and necrotic cells.[7]
Protocol Outline:
-
Cell Treatment: Treat cancer cells with the compound at a concentration around its IC50 value for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.[7]
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the kit manufacturer's protocol.[13]
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.[13][14]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both stains.[7][13]
Cell Cycle Analysis using Propidium Iodide Staining
Dysregulation of the cell cycle is a hallmark of cancer.[8] This assay determines the phase of the cell cycle at which a compound may be exerting its effect. The DNA content of cells is stained with a fluorescent dye like propidium iodide, and the fluorescence intensity, which is proportional to the amount of DNA, is measured by flow cytometry.[8][9][15]
Protocol Outline:
-
Cell Treatment: Treat cancer cells with the compound for a duration that allows for at least one cell cycle to complete (e.g., 24 hours).
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the membranes.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium iodide and RNase (to prevent staining of double-stranded RNA).
-
Incubation: Incubate the cells in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.[10][15]
Visualizing Experimental Workflows
General Workflow for In Vitro Compound Screening
Caption: General workflow for in vitro screening of a novel compound.
Apoptosis Assay Workflow
Caption: Workflow for apoptosis detection via Annexin V/PI staining.
Cell Cycle Analysis Workflow
Caption: Workflow for cell cycle analysis using PI staining.
While there is no specific information on the activity of this compound in cancer cell lines, the methodologies outlined above provide a robust framework for the initial investigation of any novel compound in the context of oncology research.
References
- 1. Inhibitors & Agonists | DC Chemicals [dcchemicals.com]
- 2. Antibiotics and Antivirals | DC Chemicals [dcchemicals.com]
- 3. Products | DC Chemicals [dcchemicals.com]
- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of Cell Cycle by Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. revvity.com [revvity.com]
- 11. IC50 Evaluation of Platinum Nanocatalysts for Cancer Treatment in Fibroblast, HeLa, and DU-145 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 14. Apoptosis Protocols | USF Health [health.usf.edu]
- 15. youtube.com [youtube.com]
The Discovery and Synthesis of TP0586532: A Novel Non-hydroxamate LpxC Inhibitor for Gram-Negative Infections
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
In the global battle against antimicrobial resistance, novel therapeutic agents targeting unexploited pathways in pathogenic bacteria are critically needed. This document provides a comprehensive technical overview of the discovery, synthesis, and preclinical evaluation of TP0586532, a potent, non-hydroxamate inhibitor of UDP-3-O-acyl-N-acetylglucosamine deacetylase (LpxC). LpxC is an essential enzyme in the biosynthesis of lipopolysaccharide (LPS), a key component of the outer membrane of most Gram-negative bacteria. TP0586532 demonstrates significant in vitro activity against a range of Gram-negative pathogens, including carbapenem-resistant Enterobacteriaceae, and has shown efficacy in preclinical in vivo models of infection. This guide details the mechanism of action, quantitative biological data, experimental protocols, and the synthetic route of TP0586532, offering valuable insights for researchers and professionals in the field of antibacterial drug development.
Introduction: The Imperative for New Antibacterials
The rise of multidrug-resistant (MDR) Gram-negative bacteria poses a severe threat to global public health. Organisms such as carbapenem-resistant Enterobacteriaceae (CRE) are responsible for a growing number of life-threatening infections with limited treatment options. This has spurred the search for novel antibacterial agents with new mechanisms of action that can circumvent existing resistance pathways.
One promising and well-validated target is the LpxC enzyme. LpxC catalyzes the first committed and irreversible step in the biosynthesis of Lipid A, the hydrophobic anchor of LPS.[1] Inhibition of LpxC disrupts the integrity of the bacterial outer membrane, leading to cell death. While several LpxC inhibitors have been developed, many have been hampered by off-target toxicities, often attributed to their hydroxamate-based zinc-binding moieties.
TP0586532, developed by Taisho Pharmaceutical, represents a significant advancement as a non-hydroxamate LpxC inhibitor.[2][3] This design strategy aims to mitigate the potential for toxicity associated with earlier generation LpxC inhibitors while retaining potent antibacterial activity.
Mechanism of Action: Targeting the Lipid A Biosynthesis Pathway
TP0586532 exerts its bactericidal effect by specifically inhibiting the LpxC enzyme. LpxC is a cytosolic zinc-dependent metalloenzyme that deacetylates UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine, a crucial step in the Raetz pathway of Lipid A biosynthesis.[4][5] By blocking this step, TP0586532 prevents the formation of Lipid A and, consequently, the assembly of a functional LPS layer in the outer membrane of Gram-negative bacteria. This disruption of the outer membrane leads to increased permeability and ultimately, bacterial cell death.
References
- 1. Recent advances in small molecule LpxC inhibitors against gram-negative bacteria (2014–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sophion.com [sophion.com]
- 3. Frontiers | Recent advances in small molecule LpxC inhibitors against gram-negative bacteria (2014–2024) [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. uniprot.org [uniprot.org]
Preclinical Profile of TP0586532: A Novel Non-hydroxamate LpxC Inhibitor for Gram-Negative Infections
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
TP0586532 is a novel, investigational, non-hydroxamate inhibitor of UDP-3-O-acyl-N-acetylglucosamine deacetylase (LpxC), a key enzyme in the biosynthesis of lipopolysaccharide (LPS) in Gram-negative bacteria.[1] Developed by Taisho Pharmaceutical, this compound represents a promising new approach to combatting multidrug-resistant Gram-negative infections, including those caused by carbapenem-resistant Enterobacteriaceae.[2][3] Preclinical data demonstrate that TP0586532 possesses potent in vitro and in vivo antibacterial activity, reduces the release of pro-inflammatory LPS, and exhibits a favorable safety profile, distinguishing it from earlier LpxC inhibitors that were hindered by cardiovascular toxicity.[1] This technical guide provides a comprehensive overview of the preclinical data for TP0586532, including detailed experimental protocols and data presented for clear interpretation.
Mechanism of Action
TP0586532 exerts its bactericidal effects by selectively inhibiting LpxC, a zinc-dependent metalloenzyme essential for the synthesis of Lipid A, the hydrophobic anchor of LPS which forms the outer leaflet of the outer membrane of most Gram-negative bacteria.[1] By blocking this initial committed step in the LPS biosynthetic pathway, TP0586532 disrupts the integrity of the bacterial outer membrane, leading to cell death. This targeted mechanism is specific to Gram-negative bacteria, as LpxC is highly conserved across these species and absent in Gram-positive bacteria.[4]
In Vitro Antibacterial Activity
The in vitro potency of TP0586532 has been evaluated against a broad range of clinical isolates, including multidrug-resistant strains.
Minimum Inhibitory Concentrations (MICs)
The following table summarizes the MIC values of TP0586532 against various Gram-negative pathogens.
| Bacterial Species | Strain Type | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Escherichia coli | ESBL-producing | - | - | 2 |
| Klebsiella pneumoniae | ESBL-producing | - | - | 4 |
| Klebsiella pneumoniae | Carbapenem-resistant | - | - | 4 |
Data sourced from Fujita K, et al. The Journal of Antibiotics, 2021.[3]
Experimental Protocols
MIC Determination: MICs were determined by the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. Bacterial strains were grown to logarithmic phase and diluted in cation-adjusted Mueller-Hinton broth. The bacterial suspension was added to microtiter plates containing serial twofold dilutions of TP0586532. The plates were incubated at 37°C for 18-24 hours. The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.
In Vivo Efficacy
TP0586532 has demonstrated significant efficacy in various murine infection models, highlighting its potential for treating systemic and localized Gram-negative infections.
Murine Systemic Infection Model
| Pathogen | Mouse Strain | Efficacy Endpoint | ED₅₀ (mg/kg) |
| E. coli 5799 | ICR, female | Survival | - |
| K. pneumoniae 4102 | ICR, female | Survival | - |
Detailed ED₅₀ values were not publicly available in the reviewed literature.
Murine Urinary Tract Infection Model
| Pathogen | Mouse Strain | Efficacy Endpoint | Bacterial Load Reduction |
| Meropenem- or ciprofloxacin-resistant strains | - | CFU/bladder | Significant |
Murine Lung Infection Model
| Pathogen | Mouse Strain | Efficacy Endpoint | Bacterial Load Reduction |
| Meropenem- or ciprofloxacin-resistant strains | - | CFU/lung | Significant |
Experimental Protocols
Murine Systemic Infection Model: Female ICR mice were intraperitoneally infected with a lethal dose of E. coli or K. pneumoniae. TP0586532 was administered subcutaneously or intravenously at various doses at 1 and 4 hours post-infection. The survival of the mice was monitored for 7 days, and the 50% effective dose (ED₅₀) was calculated.
Murine Urinary Tract Infection Model: Mice were anesthetized, and a catheter was inserted into the bladder via the urethra. A suspension of a pathogenic bacterial strain was instilled into the bladder. TP0586532 was administered at specified doses and time points. At the end of the treatment period, the bladders were aseptically removed, homogenized, and plated on appropriate agar to determine the bacterial load (CFU/bladder).
Murine Lung Infection Model: Mice were rendered neutropenic by intraperitoneal injection of cyclophosphamide. The animals were then intranasally inoculated with a suspension of a pathogenic bacterial strain. TP0586532 was administered at various doses. At 24 hours post-infection, the lungs were harvested, homogenized, and the bacterial burden (CFU/lung) was determined by plating serial dilutions.
Impact on LPS Release and Inflammatory Response
A key feature of TP0586532 is its ability to inhibit the release of LPS, a potent endotoxin that can trigger a severe inflammatory response, leading to sepsis and septic shock.
In Vitro and In Vivo LPS and IL-6 Reduction
Studies have shown that TP0586532 significantly reduces the amount of LPS released from K. pneumoniae both in vitro and in the lungs of infected mice.[5][6] This is in contrast to other antibiotics like meropenem and ciprofloxacin, which can lead to an initial increase in LPS release as they kill bacteria.[5] Consequently, TP0586532 treatment was associated with lower levels of the pro-inflammatory cytokine IL-6 in the lungs of infected mice compared to treatment with meropenem or ciprofloxacin.[5]
Experimental Protocols
In Vitro LPS Release Assay: K. pneumoniae cultures were treated with TP0586532, meropenem, or ciprofloxacin at multiples of their MICs. At various time points, the culture supernatants were collected, and the amount of free LPS was quantified using a Limulus Amebocyte Lysate (LAL) assay.
In Vivo LPS and IL-6 Measurement: In the murine lung infection model, after the treatment period, bronchoalveolar lavage (BAL) fluid was collected from the lungs of the mice. The BAL fluid was then analyzed for LPS content using an LAL assay and for IL-6 levels using a specific enzyme-linked immunosorbent assay (ELISA).
Synergistic Activity
TP0586532 has been shown to act synergistically with other antibiotics, such as meropenem, against carbapenem-resistant Enterobacteriaceae.[7] This suggests that TP0586532 may have the potential to restore the activity of existing antibiotics against resistant strains.
Checkerboard and Time-Kill Assays
Checkerboard assays demonstrated that the combination of TP0586532 and meropenem resulted in synergistic or additive effects against a majority of tested carbapenem-resistant K. pneumoniae and E. coli strains.[7] Time-kill experiments further confirmed that the combination therapy enhances the bactericidal activity of meropenem.[7]
Experimental Protocols
Checkerboard Assay: The synergistic activity was evaluated using a checkerboard broth microdilution method. Serial dilutions of TP0586532 were tested in combination with serial dilutions of another antibiotic against the bacterial isolates. The fractional inhibitory concentration (FIC) index was calculated to determine synergy (FIC ≤ 0.5), additivity (0.5 < FIC ≤ 4), or antagonism (FIC > 4).
Time-Kill Assay: Bacterial cultures were exposed to TP0586532 alone, another antibiotic alone, or a combination of both at specific concentrations. At various time points, samples were collected, serially diluted, and plated to determine the number of viable bacteria. A synergistic effect is defined as a ≥ 2-log₁₀ decrease in CFU/mL by the combination compared to the most active single agent.
Conclusion
The preclinical data for TP0586532 strongly support its continued development as a novel antibacterial agent for the treatment of serious Gram-negative infections. Its unique, non-hydroxamate structure allows for potent LpxC inhibition without the cardiovascular safety concerns that have plagued previous compounds in this class. The in vitro and in vivo efficacy against multidrug-resistant pathogens, coupled with its ability to reduce LPS-mediated inflammation and synergize with existing antibiotics, positions TP0586532 as a promising candidate to address the urgent unmet medical need for new treatments for Gram-negative bacterial infections. Further clinical investigation is warranted to establish its safety and efficacy in humans.
References
- 1. TP0586532 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. TP0586532, a non-hydroxamate LpxC inhibitor, has in vitro and in vivo antibacterial activities against Enterobacteriaceae - ProQuest [proquest.com]
- 4. Recent advances in small molecule LpxC inhibitors against gram-negative bacteria (2014–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TP0586532, a non-hydroxamate LpxC inhibitor, reduces LPS release and IL-6 production both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TP0586532, a non-hydroxamate LpxC inhibitor, reduces LPS release and IL-6 production both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
No Publicly Available Safety and Toxicity Data for TP0586352
A comprehensive search for the safety and toxicity profile of the compound designated TP0586352 has yielded no publicly available data. As a result, the creation of an in-depth technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams, is not possible at this time.
Extensive searches for "this compound safety profile," "this compound toxicity studies," "this compound mechanism of action," and related queries across scientific databases and the public domain did not retrieve any specific information for a compound with this identifier. The lack of accessible research indicates that this compound may be an early-stage investigational compound with data that has not yet been published, a proprietary molecule with confidential data, or an internal designation not used in public disclosures.
Without foundational information such as the compound's biological target, mechanism of action, or therapeutic area, it is impossible to provide the requested detailed analysis. The core requirements of the prompt, including the summarization of quantitative data in tables, detailing of experimental protocols, and visualization of signaling pathways, are all contingent on the availability of this primary research data.
Researchers, scientists, and drug development professionals seeking information on this compound are advised to:
-
Verify the compound identifier: Ensure that "this compound" is the correct and publicly used designation.
-
Consult internal or proprietary databases: If this compound is part of an internal research program, relevant data may exist in confidential company or institutional repositories.
-
Monitor scientific literature and conference proceedings: Future publications or presentations may disclose data on this compound.
Until such information becomes publicly available, a comprehensive safety and toxicity profile as requested cannot be constructed.
Methodological & Application
Application Notes and Protocols for TP0586352: Information Not Publicly Available
Despite a comprehensive search for the experimental protocol for cell culture designated as TP0586352, no specific information, data, or methodologies associated with this identifier are publicly available. It is likely that "this compound" represents an internal code or designation for a proprietary experimental protocol developed within a private research, industrial, or institutional setting.
The creation of detailed application notes, experimental protocols, and visualizations as requested is contingent upon the availability of specific procedural details, quantitative data, and associated signaling pathways. Without access to the source document or data for this compound, it is not possible to generate the requested content.
For researchers, scientists, and drug development professionals seeking information on cell culture protocols, a wealth of public resources is available. These include, but are not limited to:
-
Peer-Reviewed Scientific Literature: Journals such as Nature Protocols, Cell, Nature Methods, and others frequently publish detailed experimental protocols for a wide range of cell culture applications.
-
Protocol Repositories: Online databases like Protocol Exchange, JoVE (Journal of Visualized Experiments), and Cold Spring Harbor Protocols offer extensive collections of detailed, step-by-step experimental procedures.
-
Supplier and Manufacturer Resources: Companies that provide cell culture reagents, media, and equipment often furnish detailed protocols and application notes for their products.
-
Institutional Websites: Many academic and research institutions make their standard operating procedures and experimental protocols publicly accessible.
To obtain the specific details of protocol this compound, it would be necessary to contact the originating institution or organization that developed and designated the protocol with this identifier.
For general informational purposes, a fundamental cell culture workflow is outlined below. This is a generic representation and does not reflect the specific, and likely more complex, details of the unavailable this compound protocol.
General Cell Culture Workflow
The following diagram illustrates a standard workflow for mammalian cell culture, from thawing cryopreserved cells to their expansion and subsequent use in experiments.
Caption: A generalized workflow for routine mammalian cell culture.
Application Notes and Protocols for Western Blot Analysis of TP0586352, a Hypothetical PI3K Inhibitor
Disclaimer: The compound "TP0586352" is not a recognized chemical entity based on a comprehensive search of scientific and chemical databases. Therefore, this document provides a representative application note and protocol for a hypothetical small molecule inhibitor, herein named This compound , designed to target the Phosphoinositide 3-kinase (PI3K) pathway. The experimental details are based on the well-characterized, reversible PI3K inhibitor, LY294002, and are intended to serve as a template for researchers working with similar inhibitors.
Audience: This document is intended for researchers, scientists, and drug development professionals familiar with cell culture and biochemical techniques.
Introduction
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical intracellular cascade that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many human cancers and other diseases, making it a prime target for therapeutic intervention. This compound is a hypothetical, potent, and selective inhibitor of Class I PI3Ks. By competing with ATP for the binding site on the p110 catalytic subunit of PI3K, this compound prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This, in turn, inhibits the downstream activation of Akt and its subsequent effectors.
Western blotting is a fundamental technique to elucidate the mechanism of action of PI3K inhibitors like this compound. This method allows for the specific detection and semi-quantitative analysis of the phosphorylation status of key proteins within the PI3K/Akt/mTOR pathway, thereby providing a direct measure of the inhibitor's efficacy in a cellular context. These application notes provide a detailed protocol for utilizing Western blotting to assess the inhibitory activity of this compound on the PI3K signaling pathway.
Signaling Pathway
The following diagram illustrates the PI3K/Akt/mTOR signaling pathway and the inhibitory action of the hypothetical compound this compound.
Application Notes and Protocols for TP0586352 in In Vivo Mouse Models
Initial Search and Information Scarcity
Extensive searches for the compound "TP0586352" did not yield specific information regarding its mechanism of action, signaling pathways, or established protocols for in vivo mouse model studies. The identifier "this compound" does not correspond to any publicly available data on a therapeutic agent or research compound. It is possible that this is an internal development code, a novel compound with research yet to be published, or a typographical error.
Therefore, the following application notes and protocols are based on generalized best practices for utilizing a novel small molecule inhibitor in preclinical mouse models. Researchers must adapt these guidelines based on the specific physicochemical properties, mechanism of action, and preliminary in vitro data for this compound.
I. General Application Notes
Before initiating in vivo studies, a comprehensive understanding of the compound's characteristics is essential.
1. Compound Profiling:
-
Mechanism of Action: A clear understanding of the molecular target and signaling pathway is critical for selecting appropriate cancer models and pharmacodynamic markers.
-
Pharmacokinetics (PK): Preliminary PK studies to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile are necessary to inform dosing schedules.
-
Solubility and Formulation: The solubility of this compound will dictate the appropriate vehicle for in vivo administration. Common vehicles include saline, PBS, DMSO, or mixtures with agents like Tween® 80 or PEG400. The final formulation should be sterile and non-toxic to the animals.
2. Mouse Model Selection:
-
Syngeneic Models: Useful for studying the interaction of the compound with a competent immune system.
-
Xenograft Models (Cell Line-Derived or Patient-Derived): To be used if the target of this compound is human-specific. The choice of cell line should be based on the expression and/or mutation status of the target pathway.
-
Genetically Engineered Mouse Models (GEMMs): These models can recapitulate human cancer development and are valuable for studying the compound's effect in a more physiologically relevant context.
II. Experimental Protocols
The following are generalized protocols that should be optimized for this compound.
Protocol 1: Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity.
Methodology:
-
Animal Strain: Select an appropriate mouse strain (e.g., BALB/c, C57BL/6, or immunodeficient strains like NSG or NOD/SCID for xenografts).
-
Group Size: Use 3-5 mice per dose group.
-
Dose Escalation: Start with a low dose (e.g., 1-5 mg/kg) and escalate in subsequent groups (e.g., by a factor of 2 or using a modified Fibonacci sequence).
-
Administration Route: The route of administration (e.g., oral gavage (PO), intraperitoneal (IP), intravenous (IV)) should be based on the compound's properties and intended clinical use.
-
Dosing Schedule: Administer the compound daily, twice daily, or on an intermittent schedule for a defined period (e.g., 14-28 days).
-
Monitoring:
-
Body Weight: Measure daily. A weight loss of >15-20% is often a sign of toxicity.
-
Clinical Signs: Observe for changes in behavior, appearance, and activity.
-
Hematology and Clinical Chemistry: Collect blood at the end of the study to assess for organ toxicity.
-
Histopathology: Perform necropsy and collect major organs for histopathological analysis.
-
Data Presentation: MTD Study
| Dose Group (mg/kg) | Administration Route | Dosing Schedule | Mean Body Weight Change (%) | Clinical Signs of Toxicity | Key Hematological/Biochemical Findings |
| Vehicle Control | e.g., PO | e.g., Daily for 14 days | |||
| 1 | e.g., PO | e.g., Daily for 14 days | |||
| 5 | e.g., PO | e.g., Daily for 14 days | |||
| 10 | e.g., PO | e.g., Daily for 14 days | |||
| 25 | e.g., PO | e.g., Daily for 14 days | |||
| 50 | e.g., PO | e.g., Daily for 14 days |
Protocol 2: Efficacy Study in a Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a relevant cancer model.
Methodology:
-
Cell Line and Implantation: Implant a suitable number of cancer cells (e.g., 1 x 10^6 to 5 x 10^6) subcutaneously into the flank of immunodeficient mice.
-
Tumor Growth Monitoring: Measure tumor volume regularly (e.g., 2-3 times per week) using calipers (Volume = 0.5 x Length x Width^2).
-
Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment groups (n=8-10 mice per group).
-
Treatment: Administer this compound at one or more doses below the MTD, along with a vehicle control group.
-
Endpoints:
-
Tumor Growth Inhibition (TGI): The primary endpoint is typically the change in tumor volume over time.
-
Body Weight and Clinical Signs: Monitor for toxicity.
-
Pharmacodynamics: At the end of the study, collect tumors and other tissues to assess target engagement and downstream pathway modulation (e.g., by Western blot, IHC, or qPCR).
-
Data Presentation: Efficacy Study
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) at Day X | Percent Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | - | e.g., Daily | 0 | ||
| This compound | e.g., 10 | e.g., Daily | |||
| This compound | e.g., 25 | e.g., Daily | |||
| Positive Control |
III. Visualization of Experimental Workflow and Potential Signaling Pathway
Hypothetical Signaling Pathway for a Kinase Inhibitor
Assuming this compound is a kinase inhibitor targeting a key oncogenic pathway, a potential mechanism of action could involve the inhibition of a receptor tyrosine kinase (RTK) and its downstream signaling cascades, such as the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.
Caption: Hypothetical signaling pathway for this compound as a Receptor Tyrosine Kinase inhibitor.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for preclinical evaluation of a novel compound.
Caption: Standard workflow for in vivo evaluation of a novel therapeutic compound.
TP0586352 solubility and preparation for experiments
An extensive search for information regarding the compound "TP0586352" has been conducted, and at present, there is no publicly available data on its chemical properties, solubility, or biological activity. Searches in chemical databases, patent repositories, and scientific literature did not yield any specific information for a compound with this identifier.
This suggests that "this compound" may be an internal development code, a compound that has not yet been disclosed in public forums, or a potential typographical error in the identifier.
Without fundamental information about the nature of this compound, it is not possible to provide the detailed application notes, experimental protocols, and visualizations as requested. To proceed, clarification on the identity of the compound is required. Please verify the identifier and, if possible, provide any of the following information:
-
Chemical Name or IUPAC Name
-
Chemical Structure (e.g., SMILES or InChI string)
-
CAS Number
-
Any associated patent numbers or literature references
-
The general class of compound (e.g., kinase inhibitor, receptor agonist, etc.)
Once more specific information is available, the requested detailed application notes and protocols can be developed.
Application Notes and Protocols: Determining Cell Line Sensitivity to Novel Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for identifying and characterizing cell lines sensitive to novel therapeutic compounds. While specific data for TP0586352 is not yet publicly available, this document outlines the standardized methodologies and data presentation formats that can be applied to evaluate the efficacy of any new chemical entity. The protocols described herein cover essential experiments for determining compound sensitivity, and the provided templates offer a clear structure for data presentation and visualization of associated biological pathways.
Data Presentation: Summarizing Quantitative Data
A crucial step in drug discovery is the quantitative assessment of a compound's activity across a panel of cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to determine the concentration of a drug that is required for 50% inhibition of a biological process, such as cell proliferation. Summarizing this data in a structured table allows for easy comparison of sensitivities across different cell lines.
Table 1: Hypothetical IC50 Values for a Novel Compound Across a Panel of Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Notes |
| A549 | Non-Small Cell Lung Cancer | 1.2 | - |
| MCF7 | Breast Cancer | 0.5 | High Sensitivity |
| MDA-MB-231 | Breast Cancer | 5.8 | Moderate Sensitivity |
| HCT116 | Colon Cancer | 0.9 | High Sensitivity |
| HT-29 | Colon Cancer | 8.1 | Low Sensitivity |
| U87 MG | Glioblastoma | 12.5 | Resistant |
| PC-3 | Prostate Cancer | 3.2 | Moderate Sensitivity |
| DU145 | Prostate Cancer | 7.4 | Low Sensitivity |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to robust scientific research. The following sections provide step-by-step methodologies for key experiments used to assess cell line sensitivity to a novel compound.
Cell Culture and Maintenance
Objective: To maintain healthy and viable cell cultures for downstream experiments.
Materials:
-
Basal medium (e.g., RPMI-1640, DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks (T25, T75)
-
Incubator (37°C, 5% CO2)
Protocol:
-
Culture cells in the appropriate basal medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells when they reach 80-90% confluency.
-
To subculture, aspirate the medium, wash the cells with PBS, and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with fresh medium, centrifuge the cell suspension, and resuspend the cell pellet in a new flask with fresh medium.
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of a compound on cell proliferation and viability.
Materials:
-
96-well plates
-
Compound stock solution (dissolved in a suitable solvent like DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in complete medium.
-
Remove the overnight medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).
-
Incubate the plate for the desired treatment duration (e.g., 48, 72 hours).
-
After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilize the formazan crystals by adding the solubilization solution and incubating for a further 4-18 hours in the dark.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Visualization of Signaling Pathways and Workflows
Visualizing complex biological pathways and experimental workflows can greatly enhance understanding. The following diagrams are generated using Graphviz (DOT language) to illustrate a hypothetical signaling pathway that could be targeted by a novel compound and the general workflow for assessing drug sensitivity.
Hypothetical Signaling Pathway Inhibition
This diagram illustrates a simplified signaling cascade often dysregulated in cancer, which could be a target for a therapeutic agent.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by a novel compound.
Experimental Workflow for Determining Compound Sensitivity
This diagram outlines the key steps in the experimental process for identifying cell lines sensitive to a new drug.
Caption: General experimental workflow for IC50 determination.
TP0586352: Application in Combination Therapy for Bacterial Infections
A Note to Researchers, Scientists, and Drug Development Professionals
The initial request for application notes and protocols for TP0586352 in combination with other chemotherapy agents requires clarification. Our comprehensive search of the available scientific literature indicates that This compound is an investigational antibiotic agent, not a chemotherapy agent for the treatment of cancer. Therefore, this document will focus on the established mechanism of action of this compound and its potential application in combination with other antibacterial agents, as this aligns with the current scientific understanding of this compound.
There is currently no publicly available data on the use of this compound in combination with traditional cancer chemotherapy agents. The information presented herein is based on the known antibacterial properties of this compound.
Introduction to this compound
This compound is a novel, non-hydroxamate inhibitor of UDP-3-O-acyl-N-acetylglucosamine deacetylase (LpxC) developed by Taisho Pharmaceutical.[1][2] LpxC is an essential enzyme in the biosynthesis of lipopolysaccharide (LPS), a critical component of the outer membrane of Gram-negative bacteria. By inhibiting LpxC, this compound disrupts the integrity of the bacterial outer membrane, leading to bacterial cell death. This mechanism of action makes it a promising candidate for treating infections caused by multidrug-resistant Gram-negative pathogens, including carbapenem-resistant Klebsiella pneumoniae.[3][4] The development of this compound is currently in the discovery phase.[1]
Mechanism of Action: LpxC Inhibition
The signaling pathway targeted by this compound is the lipid A biosynthesis pathway, which is crucial for the formation of LPS. LpxC catalyzes the second step in this pathway.
Caption: Inhibition of LpxC by this compound blocks Lipid A biosynthesis.
Potential for Combination Therapy in Bacterial Infections
Given that this compound targets a novel pathway, there is a strong rationale for investigating its use in combination with other classes of antibiotics. The goal of such a combination would be to:
-
Achieve synergistic bactericidal activity: Combining agents with different mechanisms of action can lead to more effective killing of bacteria.
-
Prevent the emergence of resistance: Targeting multiple pathways simultaneously can reduce the likelihood of bacteria developing resistance.
-
Broaden the spectrum of activity: Combining this compound with agents active against Gram-positive bacteria or other classes of Gram-negative bacteria could provide broader empirical coverage.
Potential Combination Agents:
| Antibiotic Class | Mechanism of Action | Rationale for Combination with this compound |
| Beta-lactams | Inhibit cell wall synthesis | Dual attack on the bacterial envelope (outer membrane and cell wall). |
| Aminoglycosides | Inhibit protein synthesis | Complementary mechanisms targeting different essential bacterial processes. |
| Fluoroquinolones | Inhibit DNA replication | Targeting DNA integrity in addition to the outer membrane. |
| Polymyxins | Disrupt the outer membrane | Potentially synergistic disruption of the bacterial outer membrane. |
Experimental Protocols for Investigating Antibacterial Combinations
The following are generalized protocols for evaluating the efficacy of this compound in combination with other antibiotics.
Checkerboard Assay for Synergy Analysis
This assay is used to determine the nature of the interaction between two antimicrobial agents (synergistic, additive, indifferent, or antagonistic).
Workflow:
Caption: Workflow for the checkerboard synergy assay.
Methodology:
-
Prepare Materials:
-
96-well microtiter plates.
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium.
-
Stock solutions of this compound and the second antibiotic.
-
A standardized inoculum of the test bacterium (e.g., 5 x 10^5 CFU/mL).
-
-
Plate Setup:
-
Prepare serial twofold dilutions of this compound along the x-axis of the microtiter plate.
-
Prepare serial twofold dilutions of the second antibiotic along the y-axis.
-
The final volume in each well should be 100 µL, containing a unique combination of concentrations of the two drugs.
-
Include wells with each drug alone to determine the Minimum Inhibitory Concentration (MIC) of each individual agent.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized bacterial inoculum to each well (except the sterility control).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Determine the MIC for each drug alone and for each combination by visual inspection of turbidity.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each drug in the combination:
-
FIC of Drug A = (MIC of A in combination) / (MIC of A alone)
-
FIC of Drug B = (MIC of B in combination) / (MIC of B alone)
-
-
Calculate the FIC Index (FICI) for each combination: FICI = FIC of Drug A + FIC of Drug B.
-
Interpret the FICI:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 1.0: Additive
-
1.0 < FICI ≤ 4.0: Indifference
-
FICI > 4.0: Antagonism
-
-
Time-Kill Assay
This assay assesses the bactericidal activity of antimicrobial agents over time.
Methodology:
-
Prepare Cultures:
-
Grow an overnight culture of the test bacterium.
-
Dilute the culture in fresh MHB to a starting inoculum of approximately 5 x 10^5 CFU/mL.
-
-
Treatment:
-
Set up flasks containing the bacterial culture with:
-
No antibiotic (growth control).
-
This compound at a specified concentration (e.g., 1x or 2x MIC).
-
The second antibiotic at a specified concentration.
-
The combination of this compound and the second antibiotic.
-
-
-
Sampling and Plating:
-
Incubate the flasks at 37°C with shaking.
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.
-
Perform serial dilutions of the aliquots and plate onto agar plates.
-
-
Data Analysis:
-
Incubate the agar plates overnight and count the number of colonies to determine the CFU/mL at each time point.
-
Plot the log10 CFU/mL versus time for each treatment condition.
-
Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL with the combination compared to the most active single agent.
-
Concluding Remarks
This compound represents a promising new class of antibiotics with a novel mechanism of action against Gram-negative bacteria. While there is no evidence to support its use in cancer chemotherapy, its unique properties make it a strong candidate for combination therapy with other antibiotics to combat multidrug-resistant infections. The protocols outlined above provide a framework for the preclinical evaluation of such combinations. Further research is necessary to identify optimal partner agents and to translate these findings into clinical applications.
References
Application Notes and Protocols for Developing a TP0586352-Resistant Gram-Negative Bacterial Strain
For Researchers, Scientists, and Drug Development Professionals
Introduction
TP0586352 is a novel, non-hydroxamate inhibitor of the enzyme UDP-3-O-acyl-N-acetylglucosamine deacetylase (LpxC).[1] LpxC is a crucial zinc-dependent metalloenzyme that catalyzes the second and committed step in the biosynthesis of lipid A, the hydrophobic anchor of lipopolysaccharide (LPS) in the outer membrane of virtually all Gram-negative bacteria.[1][2][3][4][5][6][7][8][9] The inhibition of this essential pathway disrupts the integrity of the bacterial outer membrane, leading to cell death.[6] This unique mechanism of action makes this compound a promising candidate for combating multidrug-resistant Gram-negative infections, including those caused by carbapenem-resistant Klebsiella pneumoniae.
The development of bacterial resistance to new antimicrobial agents is a significant concern in drug development. Understanding the potential mechanisms of resistance to this compound is critical for predicting its long-term efficacy and for the development of strategies to overcome resistance. These application notes provide a comprehensive guide to developing and characterizing a this compound-resistant Gram-negative bacterial strain in a laboratory setting.
LpxC Signaling Pathway in Lipid A Biosynthesis
The LpxC enzyme is a key component of the lipid A biosynthetic pathway, which is essential for the formation of the outer membrane in Gram-negative bacteria. The pathway begins with the acylation of UDP-N-acetylglucosamine and proceeds through a series of enzymatic steps to produce lipid A.
Caption: The LpxC-dependent pathway for lipid A biosynthesis in Gram-negative bacteria.
Potential Mechanisms of Resistance to LpxC Inhibitors
Several mechanisms have been identified that can lead to resistance to LpxC inhibitors. These can be broadly categorized as target modification, target overexpression, changes in drug efflux, and alterations in related metabolic pathways.
| Resistance Mechanism | Gene(s) Involved | Description of Change | Consequence |
| Target Modification | lpxC | Point mutations in the lpxC gene. | Altered LpxC enzyme structure, leading to reduced binding affinity of this compound.[10][11] |
| Target Overexpression | lpxC | Mutations in the ribosomal binding site upstream of lpxC. | Increased expression of the LpxC enzyme, requiring higher concentrations of the inhibitor for the same effect.[10] |
| Increased Drug Efflux | mexAB-oprM, mexCD-oprJ, mexEF-oprN (in P. aeruginosa) | Upregulation of efflux pump expression. | Active transport of this compound out of the bacterial cell, reducing its intracellular concentration.[10] |
| Metabolic Bypass/Alteration | fabZ, fabG | Mutations in genes involved in fatty acid biosynthesis. | Alterations in the balance of fatty acid and lipid A biosynthesis, compensating for LpxC inhibition.[2][10][11][12] |
| Global Cellular Response | thrS | Mutations in the threonyl-tRNA synthetase gene. | Reduced protein synthesis and slower cell growth, allowing tolerance to decreased lipid A biosynthesis.[2][12] |
Experimental Workflow for Developing a this compound-Resistant Strain
The development of a resistant bacterial strain is typically achieved through continuous exposure to increasing concentrations of the antimicrobial agent. This process selects for spontaneous mutants with reduced susceptibility.
Caption: Experimental workflow for generating a this compound-resistant bacterial strain.
Detailed Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of the parental bacterial strain.
Materials:
-
Parental strain of Gram-negative bacteria (e.g., Escherichia coli, Klebsiella pneumoniae)
-
This compound stock solution (in a suitable solvent like DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Prepare Bacterial Inoculum:
-
Inoculate a single colony of the parental strain into 5 mL of CAMHB.
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (OD600 of 0.4-0.6).
-
Dilute the bacterial suspension in fresh CAMHB to a final concentration of approximately 5 x 105 CFU/mL.
-
-
Prepare this compound Dilutions:
-
Perform a two-fold serial dilution of the this compound stock solution in CAMHB in a 96-well plate. The final volume in each well should be 100 µL. Include a drug-free control well.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well of the 96-well plate containing the this compound dilutions.
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound at which there is no visible growth of bacteria. This can be assessed visually or by measuring the OD600 using a microplate reader.
-
Protocol 2: Generation of a this compound-Resistant Strain by Serial Passage
Objective: To select for spontaneous mutants with reduced susceptibility to this compound through continuous exposure.
Materials:
-
Parental bacterial strain
-
This compound stock solution
-
CAMHB
-
Sterile culture tubes or flasks
-
Incubator with shaking
-
Agar plates (CAMH Agar)
Procedure:
-
Initial Culture:
-
Inoculate the parental strain into CAMHB containing this compound at a sub-inhibitory concentration (e.g., 0.25x or 0.5x the MIC).
-
Incubate at 37°C with shaking for 24 hours.
-
-
Serial Passaging:
-
After 24 hours, dilute the culture 1:100 into fresh CAMHB containing the same concentration of this compound.
-
Continue this daily passaging for 3-4 days to allow the bacteria to adapt.
-
-
Increasing Drug Concentration:
-
After the initial adaptation period, gradually increase the concentration of this compound in the culture medium. This can be done in a stepwise manner (e.g., increasing by a factor of 1.5 to 2 every 3-4 days).
-
Monitor the growth of the culture daily. If there is no growth, the concentration increase was too high. In this case, return to the previous concentration and attempt a smaller increase.
-
-
Isolation of Resistant Mutants:
-
Continue the serial passage with increasing concentrations of this compound until the bacteria can grow at a concentration significantly higher than the initial MIC (e.g., >8x the MIC).
-
Plate a dilution of the culture from the highest tolerated concentration onto CAMH agar plates containing the same concentration of this compound.
-
Incubate at 37°C for 24-48 hours until single colonies are visible.
-
-
Confirmation and Storage:
-
Select several individual colonies and confirm their resistance by re-determining the MIC as described in Protocol 1.
-
Once a stable resistant mutant is confirmed, prepare a frozen stock in CAMHB with 15-20% glycerol and store at -80°C.
-
Protocol 3: Characterization of the Resistant Strain
Objective: To identify the genetic and phenotypic changes responsible for resistance to this compound.
Materials:
-
This compound-resistant and parental bacterial strains
-
DNA extraction kit
-
PCR reagents and primers for lpxC, fabZ, fabG, thrS, and efflux pump regulator genes
-
Sanger sequencing services or next-generation sequencing platform
-
RNA extraction kit
-
qRT-PCR reagents and primers
-
Materials for efflux pump assays (e.g., fluorescent substrates like ethidium bromide)
Procedure:
-
Genomic Analysis:
-
Extract genomic DNA from both the parental and resistant strains.
-
Amplify the lpxC gene and its upstream regulatory region using PCR. Sequence the PCR products to identify any mutations.
-
Similarly, sequence other genes known to be involved in LpxC inhibitor resistance, such as fabZ, fabG, and thrS.
-
For a more comprehensive analysis, perform whole-genome sequencing of the resistant strain and compare it to the parental strain to identify all potential resistance-conferring mutations.
-
-
Gene Expression Analysis:
-
Extract total RNA from mid-log phase cultures of both parental and resistant strains grown in the presence and absence of sub-MIC concentrations of this compound.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of the lpxC gene and the genes encoding major efflux pumps.
-
-
Phenotypic Analysis:
-
Growth Rate: Compare the growth curves of the parental and resistant strains in drug-free medium to assess any fitness cost associated with the resistance mutations.
-
Efflux Pump Activity: Perform an efflux pump assay using a fluorescent substrate to determine if there is increased efflux activity in the resistant strain.
-
Cross-Resistance: Determine the MICs of other classes of antibiotics for the resistant strain to check for cross-resistance or collateral sensitivity.
-
By following these protocols, researchers can successfully develop and characterize a this compound-resistant Gram-negative bacterial strain. This will provide valuable insights into the potential mechanisms of resistance and aid in the ongoing development of this and other novel antimicrobial agents.
References
- 1. UDP-3-O-acyl-N-acetylglucosamine deacetylase - Wikipedia [en.wikipedia.org]
- 2. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 3. Antibacterial Drug Discovery Targeting the Lipopolysaccharide Biosynthetic Enzyme LpxC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. UDP-3-O-N-acetylglucosamine deacetylase - Wikipedia [en.wikipedia.org]
- 5. Recent advances in small molecule LpxC inhibitors against gram-negative bacteria (2014–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are LpxC inhibitors and how do they work? [synapse.patsnap.com]
- 7. Mechanism and inhibition of LpxC: an essential zinc-dependent deacetylase of bacterial lipid A synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A slow, tight-binding inhibitor of the zinc-dependent deacetylase LpxC of lipid A biosynthesis with antibiotic activity comparable to ciprofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism and Inhibition of LpxC: an essential zinc-dependent deacetylase of bacterial lipid A synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms Decreasing In Vitro Susceptibility to the LpxC Inhibitor CHIR-090 in the Gram-Negative Pathogen Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antibacterial Activities and Characterization of Novel Inhibitors of LpxC - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Immunofluorescence Staining
Note: Extensive searches for "TP0586352" did not yield specific information regarding its biological target, mechanism of action, or any associated immunofluorescence protocols. The following application notes and protocols provide a comprehensive guide to general immunofluorescence (IF) staining, which can be adapted for a specific target of interest.
Introduction to Immunofluorescence
Immunofluorescence is a powerful technique that utilizes fluorescently labeled antibodies to detect and visualize the localization of specific target antigens within cells or tissues.[1] This method is widely used in biological research and clinical diagnostics to study protein expression, distribution, and co-localization. The two primary methods of immunofluorescence are direct and indirect staining. Direct IF involves the use of a primary antibody that is directly conjugated to a fluorophore.[2] Indirect IF employs a primary antibody that binds to the target antigen, followed by a fluorophore-conjugated secondary antibody that recognizes the primary antibody.[2] This indirect method often results in signal amplification, as multiple secondary antibodies can bind to a single primary antibody.
Experimental Protocols
A successful immunofluorescence experiment requires careful optimization of several steps, from sample preparation to imaging.[1] The following protocol provides a general workflow for immunofluorescence staining of cultured cells.
I. Cell Preparation and Fixation
Proper preparation and fixation of cells are critical for preserving cellular morphology and antigenicity.
-
Cell Seeding: Culture cells on sterile glass coverslips or in chambered culture slides overnight at 37°C.[2][3] The cells should be at a desired confluency before fixation.
-
Washing: Gently wash the cells with 1X Phosphate Buffered Saline (PBS) to remove the culture medium.[1][3]
-
Fixation: Fix the cells to preserve their structure. Common fixation methods include:
-
Formaldehyde: Incubate cells with 4% formaldehyde in PBS for 10-20 minutes at room temperature.[3][4] This is a widely used method that cross-links proteins.
-
Methanol: Incubate cells with cold (-10°C) methanol for 5 minutes.[2] This method also permeabilizes the cells.
-
Acetone: Incubate cells with cold acetone for 2 minutes.[2]
-
II. Permeabilization and Blocking
Permeabilization is necessary when the target antigen is intracellular, allowing antibodies to access the cell's interior. Blocking minimizes non-specific binding of antibodies.
-
Permeabilization: If a non-permeabilizing fixative like formaldehyde was used, incubate the cells with a permeabilization buffer, such as 0.1-0.3% Triton X-100 in PBS, for 10-20 minutes at room temperature.[1][4]
-
Blocking: To prevent non-specific antibody binding, incubate the cells in a blocking buffer for 60 minutes at room temperature.[4] The blocking buffer typically contains a protein, such as 5% normal serum from the same species as the secondary antibody, in PBS.[4]
III. Antibody Incubation
The choice of primary and secondary antibodies is crucial for the specificity and success of the staining.
-
Primary Antibody Incubation: Dilute the primary antibody in an antibody dilution buffer (e.g., 1% BSA in PBS with 0.3% Triton X-100) to the recommended concentration.[4] Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C.[1][3]
-
Washing: After incubation, wash the cells three times with PBS for 5 minutes each to remove any unbound primary antibody.[4]
-
Secondary Antibody Incubation: If using an indirect staining method, incubate the cells with a fluorophore-conjugated secondary antibody diluted in the antibody dilution buffer. This incubation should be for 1-2 hours at room temperature in the dark to protect the fluorophore from photobleaching.[3][4]
-
Final Washes: Wash the cells three times with PBS for 5 minutes each, protected from light.[4]
IV. Counterstaining and Mounting
Counterstaining helps to visualize cellular structures, such as the nucleus, providing context for the target antigen's localization.
-
Counterstaining (Optional): A common nuclear counterstain is DAPI (4',6-diamidino-2-phenylindole). Incubate the cells with a diluted DAPI solution for a few minutes.
-
Mounting: Mount the coverslip onto a microscope slide using an anti-fade mounting medium. This medium helps to preserve the fluorescent signal.
-
Imaging: Examine the stained cells using a fluorescence microscope with the appropriate filters for the chosen fluorophores.
Quantitative Data Summary
The following table summarizes typical incubation times and reagent concentrations for immunofluorescence staining. Note that these are general guidelines and optimal conditions may vary depending on the specific cell type, target antigen, and antibodies used.
| Step | Reagent | Concentration | Incubation Time | Temperature |
| Fixation | 4% Formaldehyde | 4% in PBS | 10-20 minutes | Room Temperature |
| Cold Methanol | 100% | 5 minutes | -10°C | |
| Permeabilization | Triton X-100 | 0.1-0.3% in PBS | 10-20 minutes | Room Temperature |
| Blocking | Normal Serum | 5% in PBS | 60 minutes | Room Temperature |
| Primary Antibody | Varies | Varies | 1-2 hours or Overnight | Room Temperature or 4°C |
| Secondary Antibody | Varies | Varies | 1-2 hours | Room Temperature (in dark) |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for an indirect immunofluorescence staining experiment.
Caption: A flowchart illustrating the key steps in a typical indirect immunofluorescence staining protocol.
Signaling Pathway for this compound
As of the latest search, there is no publicly available information on the signaling pathway associated with a molecule designated "this compound". Therefore, a signaling pathway diagram for this specific compound cannot be provided at this time. To visualize a signaling pathway, the specific protein target and its role in cellular signaling would first need to be identified.
References
- 1. Specific inhibition of MyD88-independent signaling pathways of TLR3 and TLR4 by resveratrol: molecular targets are TBK1 and RIP1 in TRIF complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. drughunter.com [drughunter.com]
- 3. Phosphoinositide-3-kinase and mitogen activated protein kinase signaling pathways mediate acute NGF sensitization of TRPV1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for Xenograft Mouse Models: A General Framework in the Absence of Specific Data for TP0586352
A comprehensive search for the compound "TP0586352" did not yield any specific information regarding its mechanism of action, relevant signaling pathways, or established xenograft mouse model protocols. The following application notes and protocols are therefore provided as a general framework. Researchers and drug development professionals can adapt this framework for a novel compound once its specific characteristics are determined.
Introduction to Xenograft Mouse Models for Preclinical Cancer Research
Patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) mouse models are indispensable tools in preclinical oncology research. They allow for the in vivo evaluation of novel therapeutic agents, like the hypothetical this compound, in a biologically relevant setting. These models help in assessing a compound's anti-tumor efficacy, understanding its mechanism of action, and identifying potential biomarkers of response. This document provides a generalized protocol for utilizing immunodeficient mice to establish tumor xenografts for the preclinical evaluation of investigational drugs.
Generalized Signaling Pathway: PI3K/AKT/mTOR
In the absence of specific data for this compound, we present a diagram of the well-characterized PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in various cancers and is a common target for novel therapeutics.
Caption: The PI3K/AKT/mTOR signaling cascade.
Generalized Xenograft Experimental Workflow
The following diagram outlines a typical workflow for a xenograft study designed to evaluate the efficacy of a new anti-cancer agent.
Caption: A generalized workflow for a preclinical xenograft study.
Detailed Methodologies: A Template for a Xenograft Protocol
The following sections provide a detailed, yet generalized, protocol that can be adapted for a specific compound like this compound once its properties are known.
Cell Line and Animal Models
-
Cell Line Selection: Choose a human cancer cell line relevant to the proposed therapeutic indication for this compound. The selected cell line should ideally have a known mutation or expression profile that is targeted by the compound. For a PDX model, patient tumor tissue is acquired and passaged in mice.[1][2]
-
Animal Strain: Immunodeficient mice, such as NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice, are commonly used as they support the engraftment of human cells and tissues.[3] Mice should be 6-8 weeks old at the time of implantation.[3] All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Tumor Implantation
-
Cell Line-Derived Xenografts (CDX):
-
Harvest cultured cancer cells during their exponential growth phase.
-
Resuspend the cells in a suitable medium, such as a 1:1 mixture of serum-free medium and Matrigel, at a concentration of 1 x 107 cells/mL.
-
Subcutaneously inject 100-200 µL of the cell suspension (1-2 x 106 cells) into the right flank of each mouse.
-
-
Patient-Derived Xenografts (PDX):
Tumor Growth Monitoring and Treatment Initiation
-
Monitor tumor growth by measuring the length (L) and width (W) of the tumor with digital calipers 2-3 times per week.
-
Calculate the tumor volume using the formula: Tumor Volume (mm3) = (W2 x L) / 2.
-
When tumors reach a predetermined average size (e.g., 100-200 mm3), randomize the mice into treatment and control groups.[1]
Dosing and Administration
-
Vehicle Control Group: Administer the vehicle solution used to formulate this compound. The route and frequency of administration should match the treatment group.
-
This compound Treatment Group: Administer this compound at a predetermined dose and schedule. The route of administration (e.g., oral gavage (PO), intraperitoneal (IP), intravenous (IV)) will depend on the compound's properties.[3]
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
Study Endpoint and Data Collection
-
The study endpoint is typically reached when tumors in the control group reach a specific size (e.g., 1500-2000 mm3) or after a predetermined treatment duration.
-
At the endpoint, euthanize the mice and collect tumors, blood, and other relevant tissues for further analysis (e.g., pharmacokinetics, pharmacodynamics, histology).
Data Presentation: Quantifiable Endpoints
The following tables provide a template for summarizing the quantitative data from a xenograft study.
Table 1: Anti-Tumor Efficacy of this compound in a Xenograft Model
| Treatment Group | N | Mean Tumor Volume at Start (mm³) ± SEM | Mean Tumor Volume at End (mm³) ± SEM | Tumor Growth Inhibition (%) | p-value vs. Vehicle |
| Vehicle Control | 10 | 150 ± 15 | 1800 ± 200 | - | - |
| This compound (X mg/kg) | 10 | 152 ± 14 | 600 ± 90 | 66.7 | <0.001 |
Table 2: Body Weight Changes During Treatment
| Treatment Group | N | Mean Body Weight at Start (g) ± SEM | Mean Body Weight at End (g) ± SEM | Maximum Mean Body Weight Loss (%) |
| Vehicle Control | 10 | 20.1 ± 0.5 | 22.5 ± 0.6 | 0 |
| This compound (X mg/kg) | 10 | 20.3 ± 0.4 | 19.8 ± 0.5 | 2.5 |
Note: The data presented in these tables are hypothetical and for illustrative purposes only.
Conclusion
While specific information on this compound is not currently available, the protocols and frameworks provided here offer a comprehensive guide for designing and executing xenograft mouse model studies for novel anti-cancer agents. The successful application of these models will depend on adapting the general procedures to the specific characteristics of the compound under investigation, including its mechanism of action, formulation, and anticipated therapeutic context.
References
Application Notes and Protocols: Measuring TP0586352 Target Engagement in Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
TP0586352 is a novel, non-hydroxamate inhibitor of UDP-3-O-acyl-N-acetylglucosamine deacetylase (LpxC).[1][2][3] LpxC is a zinc metalloenzyme that is essential for the biosynthesis of lipid A, a critical component of the lipopolysaccharide (LPS) that makes up the outer membrane of most Gram-negative bacteria.[4][5][6] By inhibiting LpxC, this compound disrupts the integrity of the bacterial outer membrane, leading to bactericidal activity against a range of Gram-negative pathogens, including carbapenem-resistant Enterobacteriaceae.[2][7] A related compound, TP0586532, has been shown to reduce LPS release and subsequent IL-6 production in both in vitro and in vivo models.[8]
The ability to quantify the engagement of this compound with its target, LpxC, within a cellular context is crucial for understanding its mechanism of action, optimizing its efficacy, and establishing a clear relationship between target binding and antibacterial activity. These application notes provide detailed protocols for measuring the cellular target engagement of this compound.
Signaling Pathway
The target of this compound, LpxC, is a key enzyme in the lipid A biosynthetic pathway, which is crucial for the formation of the outer membrane of Gram-negative bacteria. Inhibition of LpxC leads to the disruption of this membrane, compromising the bacterium's viability.
Caption: LpxC is a key enzyme in the lipid A biosynthetic pathway.
Experimental Protocols
Two primary methods are recommended for quantifying the engagement of this compound with LpxC in a cellular environment: a Cellular Thermal Shift Assay (CETSA) and an in-cell LpxC enzymatic activity assay.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to assess the direct binding of a compound to its target protein in intact cells. The principle is based on the ligand-induced thermal stabilization of the target protein.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
-
Cell Culture: Culture the desired Gram-negative bacterial strain (e.g., Klebsiella pneumoniae) to mid-log phase in appropriate growth medium.
-
Compound Treatment:
-
Harvest the bacterial cells by centrifugation and resuspend in fresh medium or a suitable buffer.
-
Aliquot the cell suspension into separate tubes.
-
Treat the cells with a range of concentrations of this compound or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1 hour) at 37°C.
-
-
Heating Step:
-
Heat the treated cell suspensions at different temperatures for a fixed time (e.g., 3 minutes). A typical temperature range would be 40°C to 70°C.
-
After heating, cool the samples on ice.
-
-
Cell Lysis:
-
Lyse the cells using a suitable method such as sonication or bead beating in a lysis buffer containing protease inhibitors.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Quantification of Soluble LpxC:
-
Carefully collect the supernatant containing the soluble proteins.
-
Determine the concentration of soluble LpxC in each sample using Western blotting with an anti-LpxC antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blots.
-
For each treatment group, plot the percentage of soluble LpxC relative to the unheated control against the corresponding temperature.
-
Fit the data to a sigmoidal dose-response curve to determine the melting temperature (Tm) for LpxC in the presence and absence of this compound. An increase in Tm indicates target engagement.
-
In-Cell LpxC Enzymatic Activity Assay
This assay measures the enzymatic activity of LpxC in cell lysates following treatment with this compound. A decrease in LpxC activity indicates target engagement and inhibition.
Caption: Workflow for the in-cell LpxC enzymatic activity assay.
-
Cell Culture and Treatment:
-
Grow the bacterial strain to mid-log phase.
-
Treat the cells with a serial dilution of this compound or vehicle control for a specified duration.
-
-
Cell Lysis:
-
Harvest the cells and lyse them in a suitable buffer that maintains LpxC activity.
-
-
Enzymatic Reaction:
-
Add the cell lysate to a reaction mixture containing the LpxC substrate, UDP-3-O-((R)-3-hydroxymyristoyl)-N-acetylglucosamine.
-
Incubate the reaction at 37°C for a defined period.
-
-
Detection of Product Formation:
-
The product of the LpxC reaction is UDP-3-O-((R)-3-hydroxymyristoyl)-glucosamine and acetate. The release of the acetyl group can be coupled to a detectable signal. A common method involves a coupled enzyme assay where the acetate produced is used in a series of reactions that lead to the oxidation of NADH to NAD+, which can be monitored by the decrease in absorbance at 340 nm.
-
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction for each concentration of this compound.
-
Plot the percentage of LpxC activity relative to the vehicle control against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of this compound required to inhibit 50% of LpxC activity.
-
Data Presentation
Quantitative data from target engagement studies should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Cellular Thermal Shift Assay (CETSA) Data for this compound
| Compound | Concentration (µM) | Melting Temperature (Tm) of LpxC (°C) | Thermal Shift (ΔTm) (°C) |
| Vehicle (DMSO) | - | 52.3 | - |
| This compound | 1 | 54.8 | +2.5 |
| This compound | 10 | 58.1 | +5.8 |
| This compound | 100 | 61.5 | +9.2 |
Table 2: In-Cell LpxC Enzymatic Activity Data for this compound
| Bacterial Strain | IC50 (nM) |
| K. pneumoniae (Carbapenem-Resistant) | 5.8 |
| E. coli | 3.2 |
| P. aeruginosa | 12.1 |
Table 3: Minimum Inhibitory Concentration (MIC) of TP0586532 against Carbapenem-Resistant Enterobacteriaceae (CRE)
Note: Data for the related compound TP0586532 is presented here as a reference.
| Organism | Number of Strains | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| E. coli | 50 | 0.06-4 | 0.25 | 1 |
| K. pneumoniae | 50 | 0.12-8 | 0.5 | 2 |
| E. cloacae | 20 | 0.25-16 | 1 | 8 |
Conclusion
The protocols outlined in these application notes provide robust methods for quantifying the cellular target engagement of this compound with LpxC. The Cellular Thermal Shift Assay offers direct evidence of binding in an intact cellular environment, while the in-cell enzymatic activity assay provides a functional measure of target inhibition. Together, these assays are invaluable tools for the preclinical characterization of this compound and other LpxC inhibitors, enabling a deeper understanding of their antibacterial mechanism and facilitating the development of novel therapeutics against Gram-negative bacteria.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|2427626-11-5|COA [dcchemicals.com]
- 3. drughunter.com [drughunter.com]
- 4. Antibacterial Drug Discovery Targeting the Lipopolysaccharide Biosynthetic Enzyme LpxC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical Safety and Efficacy Characterization of an LpxC Inhibitor against Gram-negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Pharmacodynamic target assessment and prediction of clinically effective dosing regimen of TP0586532, a novel non-hydroxamate LpxC inhibitor, using a murine lung infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. TP0586532, a non-hydroxamate LpxC inhibitor, reduces LPS release and IL-6 production both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Inactive Compounds in Cellular Assays
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals who observe a lack of activity with small molecule inhibitors, such as TP0586352, in cell-based experiments. The following information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: We are not observing any cellular activity with this compound. What are the potential reasons for this?
A1: A lack of cellular activity for a small molecule inhibitor can stem from a variety of factors, ranging from the compound itself to the experimental setup. Key areas to investigate include:
-
Compound Integrity and Properties: Ensure the compound has not degraded and possesses adequate solubility and cell permeability.
-
Cellular System: The target's expression and accessibility in the chosen cell line are crucial. The health and passage number of the cells can also impact results.[1][2]
-
Assay Conditions: Suboptimal assay parameters, such as incubation time, cell density, and reagent concentrations, can mask the compound's effects.[3][4][5]
-
Off-Target Effects or Cytotoxicity: At high concentrations, some compounds can cause general cellular stress or toxicity, which may obscure the specific on-target activity.[6][7]
Q2: How can we confirm that the this compound compound is stable and active in our experimental conditions?
A2: To verify the stability and activity of your compound, consider the following:
-
Storage and Handling: Adhere strictly to the manufacturer's storage recommendations, which often involve low temperatures and protection from light. Prepare fresh dilutions from a concentrated stock for each experiment and avoid repeated freeze-thaw cycles by creating single-use aliquots.[4]
-
Solubility: Visually inspect for any precipitation of the compound in your culture media. If solubility is a concern, consider using a different solvent or a lower concentration.
-
Biochemical Assay: If possible, test the compound in a cell-free biochemical assay to confirm its intrinsic activity against the purified target protein.[8] This helps to differentiate between an inactive compound and issues with cellular uptake or target engagement.
Q3: Could the choice of cell line be the reason for the lack of activity?
A3: Yes, the choice of cell line is a critical factor.[1][2][9] Here's why:
-
Target Expression: The target protein of this compound may not be expressed at sufficient levels in your chosen cell line. It is essential to verify target expression using techniques like Western blotting or qPCR.
-
Cellular Context: The signaling pathway in which the target is involved might be inactive or regulated differently in your specific cell line.[2]
-
Cell Permeability: The compound may not be able to efficiently cross the cell membrane of the selected cells.[8][10]
Q4: What are the essential experimental controls to include in our cell-based assay?
A4: Including proper controls is fundamental for interpreting your results accurately.[9][11][12] Essential controls include:
-
Vehicle Control: This is a negative control where cells are treated with the same solvent (e.g., DMSO) used to dissolve this compound at the same final concentration. This establishes the baseline response.[11]
-
Positive Control: A known activator or inhibitor of the signaling pathway of interest should be used to validate that the cellular system is responsive.[11][12]
-
Untreated Control: This consists of cells that are not exposed to any treatment and helps to monitor the general health and behavior of the cells.
-
Cell-Free Control: To rule out any interference of the compound with the assay reagents, include a control without cells.
Troubleshooting Guide
If you are not observing the expected activity with this compound, follow this step-by-step troubleshooting guide.
Step 1: Compound Verification
| Parameter | Troubleshooting Action | Expected Outcome |
| Purity & Integrity | Verify the purity and integrity of the compound batch using analytical methods like LC-MS or NMR. | Compound is pure and has the correct molecular weight. |
| Solubility | Test the solubility of this compound in your cell culture medium at the desired concentration. | No visible precipitation of the compound. |
| Stability | Assess the stability of the compound in your assay conditions over the duration of the experiment. | Compound remains stable throughout the experiment. |
Step 2: Cell Line and Culture Conditions Optimization
| Parameter | Troubleshooting Action | Expected Outcome |
| Target Expression | Confirm the expression of the target protein in your cell line via Western Blot or qPCR. | Detectable and consistent expression of the target protein. |
| Cell Health | Regularly monitor cell morphology and viability. Ensure cells are in the logarithmic growth phase during the experiment.[1][3] | Healthy cell morphology and high viability in untreated controls. |
| Passage Number | Use cells within a consistent and low passage number range to avoid phenotypic drift.[4] | Consistent experimental results across different passages. |
| Mycoplasma Contamination | Routinely test your cell cultures for mycoplasma contamination. | Negative result for mycoplasma. |
Step 3: Assay Parameter Optimization
| Parameter | Troubleshooting Action | Expected Outcome |
| Compound Concentration | Perform a dose-response experiment with a wide range of this compound concentrations. | A clear dose-dependent effect is observed. |
| Incubation Time | Conduct a time-course experiment to determine the optimal duration of compound exposure.[4][5] | An optimal time point for observing the desired effect is identified. |
| Cell Seeding Density | Optimize the number of cells seeded per well to ensure they are in an appropriate growth phase throughout the assay.[1] | The assay window (difference between positive and negative controls) is maximized. |
Experimental Protocols
General Protocol for Assessing Small Molecule Inhibitor Activity
This protocol provides a general framework for evaluating the efficacy of a small molecule inhibitor like this compound in a cell-based assay.
-
Cell Seeding:
-
Culture the chosen cell line under recommended conditions.
-
On the day of the experiment, harvest cells that are in the logarithmic growth phase and perform a cell count.
-
Seed the cells into a multi-well plate at the optimized density and allow them to adhere overnight in the incubator (37°C, 5% CO2).
-
-
Compound Preparation and Treatment:
-
Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On the day of treatment, prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations.
-
Include vehicle and positive controls in your dilution series.
-
Carefully remove the old medium from the cell plate and add the medium containing the different concentrations of the compound or controls.
-
-
Incubation:
-
Incubate the plate for the predetermined optimal duration in a cell culture incubator.
-
-
Assay Readout:
-
Following incubation, perform the specific assay to measure the desired endpoint (e.g., cell viability, protein expression, reporter gene activity). This could involve adding a detection reagent and measuring luminescence, fluorescence, or absorbance using a plate reader.
-
-
Data Analysis:
-
Subtract the background signal (from no-cell controls).
-
Normalize the data to the vehicle control.
-
Plot the results as a dose-response curve and determine key parameters such as the IC50 value.
-
Visualizations
Caption: Troubleshooting workflow for inactive compounds.
Caption: Hypothetical signaling pathway for this compound.
References
- 1. biocompare.com [biocompare.com]
- 2. promegaconnections.com [promegaconnections.com]
- 3. marinbio.com [marinbio.com]
- 4. benchchem.com [benchchem.com]
- 5. bioivt.com [bioivt.com]
- 6. benchchem.com [benchchem.com]
- 7. Nuisance compounds in cellular assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resources.biomol.com [resources.biomol.com]
- 9. Optimization Strategies of Cell-Based Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Model Selection and Experimental Design in Screening | KCAS Bio [kcasbio.com]
- 12. lantsandlaminins.com [lantsandlaminins.com]
Technical Support Center: Optimizing TP0586352 Concentration for IC50 Determination
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the experimental concentration of TP0586352 for accurate IC50 determination.
Frequently Asked Questions (FAQs)
Q1: What is an IC50 value and why is it important?
A1: The half-maximal inhibitory concentration (IC50) is a quantitative measure that indicates how much of a particular substance (e.g., this compound) is needed to inhibit a specific biological process by 50%.[1][2][3] This value is a critical parameter in drug discovery and development as it provides a standardized measure of a compound's potency.[2][3] A lower IC50 value generally signifies a more potent compound.[4]
Q2: What is the proposed mechanism of action for this compound?
A2: this compound is a potent and selective inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical cascade that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many cancers, making it a key target for therapeutic intervention. This compound exerts its inhibitory effects by competing with ATP at the kinase domain of PI3K.
Q3: Which cell viability assay is recommended for determining the IC50 of this compound?
A3: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used and reliable colorimetric method for assessing cell viability and is recommended for determining the IC50 of this compound.[5] This assay measures the metabolic activity of living cells, which is proportional to the number of viable cells.[5]
Q4: How should I prepare my stock solution of this compound?
A4: this compound should be dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). It is crucial to ensure the compound is fully dissolved. This stock solution can then be serially diluted in cell culture medium to achieve the desired final concentrations for your experiment. Remember to include a vehicle control (medium with the same final concentration of DMSO) in your experimental setup.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors- Edge effects in the microplate | - Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and practice consistent pipetting technique.- Avoid using the outermost wells of the microplate, or fill them with sterile PBS to maintain humidity.[5] |
| No dose-dependent inhibition observed | - Incorrect concentration range (too high or too low)- Compound inactivity or degradation- Insufficient incubation time | - Perform a preliminary range-finding experiment with a wide range of concentrations (e.g., logarithmic dilutions from 1 nM to 100 µM).[6]- Verify the integrity and proper storage of your this compound stock solution.- Optimize the incubation time based on the cell line's doubling time and the compound's mechanism of action. |
| IC50 value differs significantly from expected values or previous experiments | - Differences in experimental conditions (cell density, incubation time, etc.)- Variation in reagent quality- Different data analysis methods | - Standardize all experimental parameters and document them meticulously.- Use fresh, high-quality reagents and check for lot-to-lot variability.- Consistently apply the same non-linear regression analysis method to calculate the IC50.[7] |
| Poor sigmoidal curve fit | - Inappropriate concentration range- Outlier data points- Assay interference | - Adjust the concentration range to ensure it brackets the IC50 value, with points on both the upper and lower plateaus of the curve.[4][8]- Carefully examine raw data for outliers and consider appropriate statistical methods for handling them.- Ensure that this compound or DMSO at the concentrations used does not interfere with the MTT assay itself. |
Experimental Protocols
MTT Assay for IC50 Determination of this compound
This protocol outlines the steps for determining the IC50 value of this compound using the MTT assay in adherent cell lines.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Adherent cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well flat-bottom microplates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Harvest cells that are in their logarithmic growth phase.
-
Perform a cell count and determine cell viability (e.g., using trypan blue exclusion).
-
Dilute the cell suspension to the desired seeding density (e.g., 5,000-10,000 cells/well) in complete culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[9]
-
-
Compound Treatment:
-
Prepare a 2X working stock of your highest desired this compound concentration in complete culture medium.
-
Perform serial dilutions in complete culture medium to prepare a range of 2X concentrations. It is recommended to use at least 6-8 concentrations to generate a reliable dose-response curve.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a no-treatment control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the appropriate 2X drug dilution or control solution to each well.
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution to each well.[5]
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Gently shake the plate for 10-15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other absorbance readings.
-
Normalize the data by expressing the absorbance of the treated wells as a percentage of the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to fit the data and determine the IC50 value.[1][7]
-
Visualizations
Signaling Pathway of this compound Inhibition
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
Experimental Workflow for IC50 Determination
References
- 1. clyte.tech [clyte.tech]
- 2. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Importance of IC50 Determination | Visikol [visikol.com]
- 4. smart.dhgate.com [smart.dhgate.com]
- 5. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. researchgate.net [researchgate.net]
- 7. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. BioRender App [app.biorender.com]
TP0586352 degradation or stability issues in solution
Disclaimer: Publicly available information regarding the degradation and stability of the compound designated "TP0586352" is not available at the time of this writing. The following technical support center content is a comprehensive template designed for researchers, scientists, and drug development professionals. Please populate the sections with your internal experimental data and observations for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound in solution?
A1: To ensure the stability of this compound, it is recommended to store solutions under the following conditions:
-
Solvent: [Specify recommended solvent, e.g., DMSO, Ethanol, PBS]
-
Temperature: [Specify recommended temperature, e.g., -20°C or -80°C]
-
Light Exposure: Store protected from light.
-
Aliquoting: It is advisable to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
Q2: What is the known shelf-life of this compound solutions?
A2: The shelf-life of this compound in solution is dependent on the storage conditions. Please refer to the stability data in the tables below. We recommend performing regular quality control checks to ensure the integrity of the compound.
Q3: Are there any known incompatibilities of this compound with common laboratory plastics or reagents?
A3: Based on current data, this compound has not shown significant incompatibility with standard laboratory plastics such as polypropylene and polystyrene. However, it is advisable to avoid prolonged contact with [mention any known reactive materials, if any]. Compatibility with specific reagents should be tested on a small scale before large-scale experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound solution due to improper storage. | 1. Prepare fresh solutions of this compound from a new solid stock. 2. Verify storage conditions (temperature, light protection). 3. Avoid repeated freeze-thaw cycles by using aliquots. |
| Precipitate formation in solution | 1. Solution concentration exceeds the solubility limit in the chosen solvent. 2. Temperature fluctuations during storage or handling. | 1. Gently warm the solution to [Specify temperature] to redissolve the precipitate. 2. If precipitation persists, consider preparing a more dilute solution. 3. Ensure consistent storage temperature. |
| Loss of biological activity | 1. Chemical degradation of this compound. 2. Interaction with other components in the experimental medium. | 1. Confirm the integrity of the compound using an appropriate analytical method (e.g., HPLC, LC-MS). 2. Prepare fresh solutions for each experiment. 3. Evaluate potential interactions with your specific experimental setup. |
Quantitative Data Summary
Table 1: Stability of this compound in Different Solvents at -20°C
| Solvent | Concentration (mM) | Purity after 1 Month (%) | Purity after 3 Months (%) | Purity after 6 Months (%) |
| DMSO | [e.g., 10] | [e.g., 99.5] | [e.g., 98.8] | [e.g., 97.2] |
| Ethanol | [e.g., 10] | [e.g., 99.2] | [e.g., 98.1] | [e.g., 96.5] |
| PBS (pH 7.4) | [e.g., 1] | [e.g., 95.0] | [e.g., 90.3] | [e.g., 85.1] |
Table 2: Effect of Freeze-Thaw Cycles on this compound Stability in DMSO
| Number of Freeze-Thaw Cycles | Purity (%) |
| 1 | [e.g., 99.8] |
| 3 | [e.g., 99.1] |
| 5 | [e.g., 97.5] |
| 10 | [e.g., 94.2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Equilibrate the vial of solid this compound to room temperature before opening.
-
Add the appropriate volume of the desired solvent (e.g., DMSO) to the vial to achieve the target concentration.
-
Vortex the solution for [e.g., 1-2 minutes] until the compound is completely dissolved.
-
If necessary, use a sonicator for a brief period to aid dissolution.
-
Aliquot the stock solution into single-use vials and store at the recommended temperature.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment
-
Column: [e.g., C18 reverse-phase, 4.6 x 150 mm, 5 µm]
-
Mobile Phase A: [e.g., 0.1% Formic acid in Water]
-
Mobile Phase B: [e.g., 0.1% Formic acid in Acetonitrile]
-
Gradient: [e.g., 5% to 95% B over 15 minutes]
-
Flow Rate: [e.g., 1.0 mL/min]
-
Detection Wavelength: [e.g., 254 nm]
-
Injection Volume: [e.g., 10 µL]
Visualizations
Caption: Experimental workflow for handling this compound solutions.
Caption: Potential degradation pathways of this compound.
Technical Support Center: Troubleshooting Off-Target Effects of TP0586352
Disclaimer: Information regarding the specific molecule "TP0586352" is not publicly available. This guide is based on established principles and common issues encountered with kinase inhibitors and is intended to serve as a general framework for troubleshooting off-target effects.
This technical support center provides guidance for researchers, scientists, and drug development professionals who may be encountering unexpected results or potential off-target effects while working with the hypothetical kinase inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with kinase inhibitors like this compound?
A1: Off-target effects are unintended interactions of a drug with proteins other than its designated target.[1] For kinase inhibitors, which are designed to block the activity of specific kinase enzymes, off-target binding can lead to the modulation of other signaling pathways.[1] This is a significant concern as it can result in cellular toxicity, misleading experimental results, and potential adverse side effects in clinical settings.[1]
Q2: What are some common signs that I might be observing off-target effects with this compound?
A2: Common indicators of off-target effects include:
-
Unexpected Phenotypes: Observing cellular effects that are inconsistent with the known function of the intended target kinase. This could manifest as unexpected changes in cell morphology, proliferation rates, or apoptosis.[2]
-
High Cytotoxicity: Significant cell death occurring at concentrations required to see the desired on-target effect.
-
Activation of Compensatory Pathways: Inhibition of the primary target can sometimes lead to the activation of alternative signaling routes, complicating data interpretation.[1]
Q3: How can I distinguish between on-target and off-target effects of this compound?
A3: Several experimental strategies can help differentiate between on-target and off-target effects:
-
Use a Structurally Unrelated Inhibitor: Confirming your results with a second inhibitor that has a different chemical structure but targets the same kinase can provide strong evidence for an on-target effect.[1][2]
-
Rescue Experiments: If possible, overexpressing a drug-resistant mutant of the target kinase should reverse the on-target effects, but not the off-target effects.[1][2]
Troubleshooting Guides
Issue 1: Unexpected Cellular Phenotype Observed
You are observing a cellular effect that is not consistent with the known biology of the intended target of this compound.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Off-target kinase inhibition | 1. Perform a kinome-wide selectivity screen: Profile this compound against a broad panel of kinases to identify unintended targets.[1] 2. Titrate the inhibitor concentration: Use the lowest effective concentration that inhibits the intended target to minimize off-target binding.[2] 3. Use a structurally different inhibitor for the same target: If the phenotype persists, it is more likely an on-target effect.[2] | Identification of unintended kinase targets and a clearer understanding of the dose-dependent effects of this compound. |
| Compound solubility issues | 1. Check the solubility of this compound in your cell culture media. 2. Include a vehicle-only control: This ensures the solvent is not the cause of the observed phenotype.[1] | Prevention of compound precipitation, which can lead to non-specific effects.[1] |
| Cell line-specific effects | Test this compound in multiple cell lines: This helps to determine if the observed effects are specific to a particular cellular context.[1] | Distinction between general off-target effects and those that are cell-line dependent. |
Issue 2: High Levels of Cytotoxicity at Effective Concentrations
You are observing significant cell death at concentrations of this compound required to achieve inhibition of the target.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Off-target toxicity | 1. Perform a kinome scan: Identify off-target kinases that may be mediating the toxic effects.[1] 2. Compare with other inhibitors: Test if other inhibitors for the same target with different off-target profiles show similar toxicity. | A clearer understanding of whether the cytotoxicity is due to on-target or off-target effects. |
| On-target toxicity | 1. Modulate target expression: Use RNAi to partially deplete the target and see if this sensitizes cells to lower, non-toxic doses of this compound. 2. Test in different biological contexts: The on-target effect might be essential for survival only in certain cell types or conditions. | Confirmation that the observed toxicity is a direct result of inhibiting the intended target. |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
This protocol provides a general workflow for assessing the selectivity of this compound against a panel of kinases.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a dilution series to test a range of concentrations.
-
Kinase Panel: Select a commercially available kinase profiling service or a in-house panel of purified kinases relevant to your research area.
-
Kinase Assay:
-
Dispense the kinase, substrate, and ATP into the wells of a microplate.
-
Add the different concentrations of this compound to the appropriate wells. Include positive (no inhibitor) and negative (no kinase) controls.
-
Incubate the plate at the optimal temperature for the kinases (typically 30°C or 37°C) for a defined period.
-
Stop the reaction (e.g., by adding EDTA).
-
Detect the amount of phosphorylated substrate using a suitable method (e.g., radiometric, fluorescent, or luminescent).
-
-
Data Analysis:
-
Calculate the percentage of kinase activity relative to the positive control for each inhibitor concentration.
-
Plot the percentage of kinase activity against the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) for each kinase.
-
Protocol 2: Western Blotting for Pathway Analysis
This protocol outlines the general steps for assessing the on-target and potential off-target effects of this compound on cellular signaling pathways.
-
Cell Treatment: Plate cells and allow them to adhere. Treat cells with various concentrations of this compound for a specified time. Include a vehicle-only control.
-
Cell Lysis: Wash cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer:
-
Normalize protein lysates to the same concentration and load them onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase or its downstream substrates. Also, probe for total protein levels as a loading control.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Analysis: Quantify the band intensities to determine the effect of this compound on protein phosphorylation levels.
Visualizations
Caption: Troubleshooting workflow for distinguishing on-target vs. off-target effects.
Caption: Illustrative signaling pathway demonstrating on-target and off-target inhibition.
References
Technical Support Center: Enhancing In Vivo Solubility of Poorly Soluble Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with improving the in vivo solubility of poorly soluble compounds, such as TP0586352.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor in vivo solubility of a compound?
A1: Poor in vivo solubility can stem from a variety of physicochemical properties of the compound itself. High hydrophobicity and a crystalline solid-state structure are common culprits. These characteristics hinder the dissolution of the compound in the aqueous environment of the gastrointestinal tract, leading to low absorption and bioavailability.[1]
Q2: What are the initial steps to consider when formulating a poorly soluble compound for in vivo studies?
A2: A stepwise approach is recommended. Start with simple formulation strategies and progress to more complex ones as needed. The initial steps should include:
-
Characterization of the compound's physicochemical properties: Determine its pKa, logP, and crystalline structure.
-
Simple solvent/co-solvent systems: Evaluate the solubility in various pharmaceutically acceptable solvents.
-
pH modification: Assess if altering the pH of the formulation vehicle can enhance solubility for ionizable compounds.[1]
Q3: How can particle size reduction improve in vivo solubility?
A3: Reducing the particle size of a solid drug increases its surface area-to-volume ratio.[1][2] This larger surface area facilitates a greater interaction with the solvent, which can lead to an increased dissolution rate and, consequently, improved bioavailability.[1] Common methods for particle size reduction include mortar grinding, ultrasonic fragmentation, and ball milling.[1]
Q4: What are solid dispersions and how do they enhance solubility?
A4: Solid dispersions refer to a group of solid products where a hydrophobic drug is dispersed within a hydrophilic matrix.[2][3] This formulation strategy can improve the dissolution rate, solubility, and oral absorption of poorly soluble drugs.[2] The matrix can be either crystalline or amorphous and common techniques to create solid dispersions include solvent evaporation and hot-melt extrusion.[3]
Troubleshooting Guides
Issue 1: Low and Variable Bioavailability in Animal Studies
Symptoms: Inconsistent plasma concentration levels of the compound across different animals in the same study group.
Possible Cause: Poor and erratic dissolution of the compound in the gastrointestinal tract.
Troubleshooting Steps:
-
Formulation Optimization:
-
Co-solvents: Employ a mixture of water-miscible organic solvents to increase the drug's solubility.
-
Surfactants: Incorporate surfactants to aid in the solubilization of the compound by forming micelles.[1][2]
-
Lipid-based formulations: Consider self-emulsifying drug delivery systems (SEDDS) which can present the drug in a solubilized form and utilize lipid absorption pathways.[4]
-
-
Particle Size Reduction: If the compound is administered as a suspension, reducing the particle size to the micron or nano range can improve the dissolution rate.[1][2]
-
Amorphous Solid Dispersions: Convert the crystalline form of the drug to an amorphous state by creating a solid dispersion. This can significantly enhance the aqueous solubility and dissolution rate.
Issue 2: Compound Precipitation Upon Dilution in Aqueous Media
Symptoms: The formulated compound solution appears clear initially but forms a precipitate when diluted with water or buffer.
Possible Cause: The solvent system is effective at a high concentration but fails to maintain the drug in solution upon dilution in an aqueous environment, a common issue with co-solvent-based formulations.
Troubleshooting Steps:
-
Inclusion Complexes: Utilize cyclodextrins to form inclusion complexes with the drug. The hydrophobic cavity of the cyclodextrin can encapsulate the poorly soluble drug molecule, while the hydrophilic exterior improves water solubility.[1][3]
-
Use of Surfactants: Add a suitable surfactant to the formulation. Surfactants can help to stabilize the drug molecules and prevent precipitation by forming micelles.
-
pH Adjustment: For ionizable compounds, adjusting the pH of the aqueous medium to a range where the drug is more soluble can prevent precipitation.[1][2]
Quantitative Data Summary
| Formulation Strategy | Typical Fold Increase in Solubility | Key Considerations |
| Co-solvents | 2 to 50-fold | Potential for in vivo toxicity and drug precipitation upon dilution. |
| pH Adjustment | Variable (highly dependent on pKa) | Only applicable to ionizable compounds; may cause gastrointestinal irritation. |
| Surfactants | 10 to 100-fold | Potential for gastrointestinal side effects at high concentrations. |
| Particle Size Reduction (Micronization) | 2 to 10-fold | Can improve dissolution rate more significantly than equilibrium solubility. |
| Solid Dispersions | 10 to >1000-fold | Requires careful selection of carrier and manufacturing process. |
| Inclusion Complexes (Cyclodextrins) | 5 to 200-fold | Stoichiometry of the complex and potential for nephrotoxicity with some cyclodextrins should be considered.[3] |
Note: The fold increase in solubility is a general estimation and can vary significantly based on the specific compound and formulation components.
Experimental Protocols
Protocol 1: Preparation of a Co-solvent-based Formulation
-
Solubility Screening: Determine the solubility of this compound in a range of individual, pharmaceutically acceptable solvents (e.g., ethanol, propylene glycol, PEG 400).
-
Co-solvent System Selection: Based on the screening, select a primary solvent in which the compound has the highest solubility.
-
Titration: Prepare a concentrated stock solution of the compound in the chosen primary solvent.
-
Aqueous Dispersibility Test: Titrate the stock solution with an aqueous vehicle (e.g., water, saline, or buffer) to determine the maximum concentration at which the compound remains in solution without precipitation.
-
Final Formulation: Prepare the final dosing solution by dissolving the compound in the primary solvent and then adding the aqueous vehicle to the desired final concentration and volume.
Protocol 2: Preparation of a Nanosuspension by Wet Milling
-
Slurry Preparation: Prepare a slurry of the compound in an aqueous solution containing a stabilizer (e.g., a surfactant or polymer).
-
Milling: Introduce the slurry into a bead mill containing grinding media (e.g., zirconium oxide beads).
-
Particle Size Reduction: Operate the mill at a specified speed and for a sufficient duration to achieve the desired particle size distribution.
-
Particle Size Analysis: Monitor the particle size reduction process using a laser diffraction particle size analyzer.
-
Final Suspension: Once the target particle size is reached, collect the nanosuspension.
Visualizations
Caption: A generalized workflow for developing a formulation for a poorly soluble compound for in vivo studies.
Caption: A troubleshooting decision tree for addressing poor in vivo exposure of a compound.
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancing solubility and stability of poorly soluble drugs. [wisdomlib.org]
- 4. benchchem.com [benchchem.com]
TP0586352 toxicity in animal models and how to mitigate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing TP0586352 in animal models. The information is designed to address specific issues that may be encountered during preclinical development.
Troubleshooting Guides
This section provides solutions to potential issues that may arise during in vivo experiments with this compound.
Issue 1: Unexpected Cardiovascular Events Observed in Animal Models
Question: We are observing transient hypotension and/or changes in heart rate in our animal models (rodent/canine) following administration of this compound. How can we troubleshoot this?
Answer:
While this compound is a non-hydroxamate LpxC inhibitor designed to have a better safety profile, cardiovascular effects have been a concern with earlier-generation LpxC inhibitors.[1][2][3][4] A first-generation LpxC inhibitor, ACHN-975, was noted to cause transient hypotension in clinical trials.[5] Therefore, careful cardiovascular monitoring is crucial.
Troubleshooting Steps:
-
Confirm Dosing and Formulation:
-
Verify the concentration and stability of your dosing solution.
-
Ensure the vehicle is well-tolerated and not contributing to the observed effects.
-
-
Refine Dosing Regimen:
-
Consider a dose-escalation study with smaller incremental increases to identify a more precise maximum tolerated dose (MTD).
-
Evaluate alternative routes of administration if feasible (e.g., continuous infusion vs. bolus injection) to modulate peak plasma concentrations.
-
-
Implement Enhanced Cardiovascular Monitoring:
-
For rodent studies, utilize telemetry for continuous monitoring of blood pressure, heart rate, and electrocardiogram (ECG).
-
In larger animal models like canines, perform in-depth cardiovascular assessments, including echocardiography and Holter monitoring.
-
-
Assess for Dehydration:
-
Ensure animals have free access to water. Dehydration can exacerbate hypotensive effects. Monitor for signs of dehydration and provide fluid support if necessary.
-
Issue 2: Lack of Efficacy in an Animal Model of Gram-Negative Infection
Question: We are not observing the expected antibacterial efficacy of this compound in our murine infection model. What are the potential causes and solutions?
Answer:
Lack of efficacy can stem from several factors related to the compound's pharmacokinetics, the infection model itself, or the bacterial strain used.
Troubleshooting Steps:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis:
-
Determine the plasma and tissue exposure of this compound in the animal model being used. The unbound plasma concentration at the effective dose of a related compound, TP0586532, in murine models was a key parameter.[6]
-
Ensure that the dosing regimen achieves exposures that are multiples of the minimum inhibitory concentration (MIC) for the specific pathogen.
-
-
Evaluate the Bacterial Strain:
-
Confirm the MIC of this compound against the specific bacterial strain used in your model.
-
Consider the possibility of in vivo resistance development.
-
-
Refine the Infection Model:
-
Ensure the bacterial inoculum is appropriate and consistently leads to a robust infection.
-
The timing of treatment initiation relative to the establishment of infection is critical.
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a non-hydroxamate inhibitor of the enzyme UDP-3-O-acyl-N-acetylglucosamine deacetylase (LpxC).[7] LpxC is a crucial enzyme in the biosynthesis of lipid A, a key component of the outer membrane of Gram-negative bacteria.[1][8] By inhibiting LpxC, this compound disrupts the formation of the bacterial outer membrane, leading to bacterial cell death.
Q2: Why was a non-hydroxamate LpxC inhibitor developed?
A2: The development of LpxC inhibitors has been challenging due to unexpected cardiovascular toxicity observed with some earlier hydroxamate and non-hydroxamate-based compounds.[1][2][3][4][6] this compound belongs to a class of non-hydroxamate inhibitors designed to minimize this risk.
Q3: What are the most critical safety parameters to monitor in animal models treated with this compound?
A3: Based on the class of compounds, the most critical safety parameter to monitor is cardiovascular function. This includes regular measurement of blood pressure, heart rate, and ECG. Standard toxicological assessments, including clinical observations, body weight, food and water consumption, hematology, and clinical chemistry are also essential.
Q4: Which animal species are most relevant for preclinical safety assessment of this compound?
A4: Both rodent (e.g., Sprague-Dawley rats) and non-rodent (e.g., Beagle dogs) species are typically used for preclinical safety studies. Canine models are particularly sensitive for detecting cardiovascular adverse effects.[1][2][4]
Data Presentation
Table 1: Hypothetical Dose-Range Finding Study for this compound in a Rodent Model
| Dose Group (mg/kg) | Number of Animals | Clinical Observations | Change in Mean Arterial Pressure (MAP) at 1h Post-Dose | Mortality |
| Vehicle Control | 5 | No abnormalities observed | No significant change | 0/5 |
| 10 | 5 | No abnormalities observed | -5% | 0/5 |
| 30 | 5 | No abnormalities observed | -8% | 0/5 |
| 100 | 5 | Transient lethargy in 2/5 animals | -15% | 0/5 |
| 300 | 5 | Lethargy, piloerection in 4/5 animals | -25% | 1/5 |
Table 2: Key In Vitro and In Vivo Parameters for LpxC Inhibitors
| Parameter | LPC-233 (a similar non-hydroxamate LpxC inhibitor) | TP0586532 (a related compound) |
| In Vitro Activity | Low pM affinity for LpxC | MIC90 against carbapenem-resistant K. pneumoniae of 4 µg/ml |
| In Vivo Efficacy | Effective in murine soft-tissue, sepsis, and UTI models | Effective in murine systemic, urinary tract, and lung infection models |
| Cardiovascular Safety | No detectable adverse cardiovascular toxicity in dogs at 100 mg/kg[1][2][4] | Predicted to have no cardiovascular toxicity[6] |
Experimental Protocols
Protocol 1: Cardiovascular Safety Assessment in a Conscious Canine Model
Objective: To assess the potential cardiovascular effects of this compound in a conscious, telemetered canine model.
Methodology:
-
Animal Model: Purpose-bred male Beagle dogs, surgically implanted with telemetry transmitters for continuous measurement of blood pressure, heart rate, and ECG.
-
Acclimation: Animals are acclimated to the study environment and procedures for at least 7 days prior to dosing.
-
Dosing: this compound is administered via the intended clinical route (e.g., intravenous infusion or oral gavage). A vehicle control group and at least three escalating dose groups are included.
-
Data Collection:
-
Continuous telemetry data is collected from 24 hours pre-dose to 48 hours post-dose.
-
Clinical observations are performed at regular intervals.
-
Blood samples are collected for pharmacokinetic analysis at pre-defined time points.
-
-
Data Analysis:
-
Changes in cardiovascular parameters from baseline are calculated for each animal.
-
Mean changes for each dose group are compared to the vehicle control group.
-
Any clinically significant findings are documented and correlated with plasma concentrations of this compound.
-
Visualizations
Caption: Mechanism of action of this compound in the Lipid A biosynthesis pathway.
Caption: Troubleshooting workflow for adverse events in animal models.
References
- 1. Preclinical Safety and Efficacy Characterization of an LpxC Inhibitor against Gram-negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical safety and efficacy characterization of an LpxC inhibitor against Gram-negative pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Scholars@Duke publication: Preclinical safety and efficacy characterization of an LpxC inhibitor against Gram-negative pathogens. [scholars.duke.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. UDP-3-O-acyl-N-acetylglucosamine deacetylase - Wikipedia [en.wikipedia.org]
- 8. UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) inhibitors: a new class of antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
why is my TP0586352 not inhibiting the target kinase
This technical support resource provides troubleshooting guidance and frequently asked questions for researchers using the kinase inhibitor TP0586352.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a potent and selective inhibitor of the mTOR (mechanistic Target of Rapamycin) kinase. It is designed to bind to the ATP-binding pocket of the mTOR kinase domain, thereby preventing the phosphorylation of its downstream substrates.
Q2: How can I confirm that this compound is active in my cellular-based assays?
The most effective method to confirm the activity of this compound is to perform a Western blot analysis to assess the phosphorylation status of downstream targets of the mTOR signaling pathway. A decrease in the phosphorylation of key proteins such as p70S6K (at threonine 389) or 4E-BP1 (at serine 65) following treatment with this compound would indicate successful inhibition of mTOR.
Q3: What is the recommended solvent and storage condition for this compound?
This compound should be dissolved in DMSO to prepare a stock solution, which should be stored at -20°C or -80°C. For cell-based assays, the final concentration of DMSO should be kept below 0.1% to avoid solvent-induced cytotoxicity.
Troubleshooting Guide: Why is my this compound not inhibiting the target kinase?
If you are not observing the expected inhibitory effects of this compound in your experiments, please review the following potential causes and suggested solutions.
Problem 1: Suboptimal Experimental Conditions
The efficacy of this compound can be highly dependent on the experimental setup.
-
Incorrect Concentration: The inhibitor may be used at a concentration that is too low to be effective in your specific cell line or experimental system.
-
Insufficient Incubation Time: The duration of the treatment may not be long enough for the inhibitor to exert its effects.
-
Cell Line Variability: Different cell lines can have varying sensitivities to mTOR inhibitors due to differences in their genetic background and signaling pathway activation.
Suggested Solutions:
-
Dose-Response Experiment: Perform a dose-response experiment to determine the optimal concentration of this compound for your cell line. A typical starting range for in vitro kinase assays is 1-1000 nM, while for cell-based assays, a range of 0.1-10 µM is recommended.
-
Time-Course Experiment: Conduct a time-course experiment to identify the optimal incubation time. We recommend testing a range of time points from 1 to 24 hours.
-
Cell Line Characterization: Ensure that the mTOR pathway is active in your chosen cell line under your experimental conditions.
Problem 2: Issues with Compound Integrity and Handling
The chemical stability and proper handling of this compound are crucial for its activity.
-
Compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to the degradation of the compound.
-
Solubility Issues: The compound may not be fully dissolved in the assay medium, leading to a lower effective concentration.
Suggested Solutions:
-
Proper Storage: Store the DMSO stock solution of this compound in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
Ensure Solubility: When preparing working solutions, ensure that the compound is fully dissolved. Sonication may be used to aid dissolution.
Problem 3: Cellular Mechanisms of Resistance
Cells can develop resistance to mTOR inhibitors through various mechanisms.
-
Activation of Alternative Signaling Pathways: Inhibition of the mTOR pathway can sometimes lead to the feedback activation of other pro-survival pathways, such as the MAPK/ERK pathway.
-
Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters can lead to the active efflux of the inhibitor from the cells.
Suggested Solutions:
-
Pathway Analysis: Investigate the activation status of alternative signaling pathways using techniques like Western blotting or phospho-kinase antibody arrays.
-
Combination Therapy: Consider using this compound in combination with inhibitors of other signaling pathways to overcome resistance.
Experimental Protocols
Western Blot Analysis of mTOR Pathway Inhibition
This protocol describes how to assess the inhibitory activity of this compound by measuring the phosphorylation of the mTOR substrate p70S6K.
-
Cell Treatment: Plate your cells of interest and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0, 0.1, 1, 10 µM) for the desired time (e.g., 2 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate 20-30 µg of protein from each sample on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-p70S6K (Thr389) and total p70S6K overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Data Presentation
Table 1: Effect of this compound on the Phosphorylation of p70S6K in Different Cell Lines
| Cell Line | This compound IC50 (µM) for p-p70S6K Inhibition |
| MCF-7 | 0.5 |
| U-87 MG | 1.2 |
| A549 | 2.5 |
Visualizations
Signaling Pathway Diagram
Caption: The mTOR signaling pathway and the inhibitory action of TP058632.
Troubleshooting Workflow
Technical Support Center: Reducing Background in Cellular Assays
Disclaimer: Information on the specific compound "TP0586352" is not available in publicly accessible resources. Therefore, this guide provides general strategies and troubleshooting advice for reducing background noise in a variety of cellular assays. The principles and protocols outlined here are broadly applicable to researchers, scientists, and drug development professionals working with cell-based assays.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the sources and mitigation of background signals in cellular assays.
Q1: What are the primary sources of high background in cell-based assays?
High background signals can originate from several sources, broadly categorized as:
-
Autofluorescence: Endogenous fluorescence from cellular components (e.g., NADH, flavins, collagen) or materials used in the experiment (e.g., phenol red in media, plastic plates).[1]
-
Nonspecific Binding: The binding of antibodies or fluorescent dyes to unintended targets within the cell or on the assay plate.[2]
-
Reagent-Related Issues: Contamination of reagents, suboptimal reagent concentrations, or inherent fluorescence/luminescence of assay components.
-
Instrumentation and Setup: Improper instrument settings (e.g., gain, exposure time), light leakage between wells (crosstalk), or suboptimal plate choice.[3][4]
-
Procedural Issues: Inadequate washing, incomplete cell lysis, or inconsistent cell seeding.[4][5]
Q2: How can I identify the source of my high background?
A systematic approach involving proper controls is crucial. Key controls include:
-
No-Cell Control: Wells containing only media and assay reagents to assess background from these components.
-
Unstained/Unlabeled Cell Control: Cells that have not been treated with any fluorescent or luminescent reagents to measure cellular autofluorescence or endogenous enzyme activity.
-
Secondary Antibody Only Control: In immunofluorescence assays, this control helps identify nonspecific binding of the secondary antibody.
-
Positive and Negative Controls: These are essential for evaluating the assay window and determining if the signal-to-background ratio is acceptable.
Q3: What is autofluorescence and how can it be minimized?
Autofluorescence is the natural fluorescence emitted by biological molecules. To reduce its impact:
-
Use Phenol Red-Free Media: Phenol red is a common source of fluorescence and should be avoided during imaging or plate reading.[6]
-
Choose Red-Shifted Dyes: Cellular autofluorescence is most prominent in the blue and green spectra. Using fluorophores that excite and emit in the red or far-red spectrum can significantly improve the signal-to-background ratio.
-
Optimize Readout Timing: For some assays, allowing a delay between reagent addition and measurement can reduce transient background signals.
-
Use a Background Correction Algorithm: Some plate readers have software that can subtract background based on control well readings.[7]
Q4: How does crosstalk affect my results, especially in luminescence assays?
Crosstalk is the leakage of signal from a well with a strong signal to adjacent wells with weaker signals, leading to artificially elevated background. This is a significant issue in luminescence assays due to the nature of the emitted light.[4] To minimize crosstalk:
-
Use Opaque, White-Walled Plates: For luminescence assays, white plates reflect and maximize the signal within a well, while opaque walls prevent light from passing between wells.[3][8] For fluorescence assays, black plates are preferred to absorb scattered light.[3][9]
-
Leave Empty Wells Between Samples: Physically separating high-signal wells from low-signal or blank wells can act as a buffer against crosstalk.[4]
-
Optimize Plate Reader Settings: Ensure the plate reader is properly aligned and that any available crosstalk reduction settings are utilized.
Troubleshooting Guides
This section provides detailed protocols and strategies to address common background issues.
Guide 1: Optimizing Antibody-Based Assays
High background in immunofluorescence and other antibody-based assays is often due to nonspecific binding.
Protocol 1: Antibody Titration
-
Prepare a Dilution Series: Create a series of dilutions for your primary and secondary antibodies, typically ranging from two-fold below to two-fold above the manufacturer's recommended concentration.
-
Test in Parallel: Stain your cells with each antibody concentration while keeping all other parameters constant.
-
Image and Analyze: Acquire images or data for each condition.
-
Determine Optimal Concentration: Select the antibody concentration that provides the best signal-to-background ratio, i.e., a strong specific signal with minimal background.
Protocol 2: Enhancing Washing Steps
-
Increase Wash Volume and Duration: Use a larger volume of wash buffer and increase the incubation time for each wash step (e.g., 5-10 minutes).
-
Increase the Number of Washes: Perform at least three to five wash steps after each antibody incubation.
-
Incorporate a Detergent: Add a mild, non-ionic detergent like Tween-20 (0.05% v/v) to your wash buffer to help disrupt nonspecific interactions.[5]
Protocol 3: Selecting an Optimal Blocking Buffer
-
Test Different Blocking Agents: Common blocking agents include Bovine Serum Albumin (BSA), non-fat dry milk, and commercial blocking buffers. Prepare solutions of each at various concentrations (e.g., 1-5% w/v).
-
Incubate Cells: Before adding the primary antibody, incubate your cells with the different blocking buffers for at least 1 hour at room temperature.
-
Proceed with Staining: Continue with your standard immunofluorescence protocol.
-
Compare Background: Image and compare the background fluorescence between the different blocking conditions to identify the most effective one.
Guide 2: Reducing Background in Luminescence Assays
Luminescence assays are highly sensitive, making them susceptible to various sources of background.
Protocol 4: Plate and Reagent Handling
-
Dark Adapt Plates: White plates can absorb ambient light and re-emit it, causing phosphorescence. Incubate plates in the dark for at least 10 minutes before reading to reduce this phenomenon.[1]
-
Equilibrate Reagents: Allow all assay reagents to equilibrate to room temperature before use to ensure consistent reaction kinetics.[1]
-
Proper Mixing: Ensure thorough but gentle mixing of reagents in the wells to avoid creating bubbles, which can scatter light and lead to inconsistent readings.[3]
-
Avoid Contamination: Use sterile techniques to prevent microbial contamination, as bacteria can contain ATP and other enzymes that may interfere with the assay chemistry.[1]
Quantitative Data Summary
The following tables summarize the potential impact of various background reduction strategies on assay performance.
Table 1: Impact of Plate Choice on Signal and Background
| Plate Type | Assay Type | Signal Intensity | Background/Crosstalk | Recommended Use |
| White, Opaque | Luminescence | Maximized | Minimized Crosstalk | Standard for luminescence assays[3] |
| Black, Opaque | Fluorescence | Reduced | Minimized Background | Standard for fluorescence assays[9] |
| Black, Clear Bottom | Fluorescence (microscopy) | Good | Minimized Background | Adherent cell imaging and bottom-reading fluorescence[9] |
| White, Clear Bottom | Luminescence & Microscopy | Good | Moderate Crosstalk | When cell visualization and luminescence reading are both required |
| Clear | Absorbance | N/A | High Crosstalk | Colorimetric assays, not recommended for fluorescence or luminescence[6] |
Table 2: Effect of Different Interventions on Signal-to-Background Ratio (S/B)
| Intervention | Assay Type | Expected Impact on S/B | Reference |
| Switching from Green to Red Fluorophore | Fluorescence | > 5-fold increase | [10] |
| Adding a Second Emission Filter | Fluorescence Microscopy | ~ 3-fold increase | [11][12] |
| Optimizing Antibody Concentration | Immunofluorescence | Significant Improvement | [13] |
| Using Phenol Red-Free Media | Fluorescence | Significant Improvement | [9] |
| Proper Plate Washing | ELISA / Antibody-based | Significant Improvement | [5] |
Visual Guides
Signaling Pathway Diagram
This diagram illustrates a generic mitogen-activated protein kinase (MAPK) signaling pathway, a common pathway studied in cellular assays.
A generic MAPK signaling pathway often studied in cellular assays.
Experimental Workflow Diagram
This diagram outlines a typical workflow for a cell-based assay, highlighting stages where background can be introduced and mitigated.
A typical workflow for a cell-based assay.
References
- 1. agilent.com [agilent.com]
- 2. mcb.berkeley.edu [mcb.berkeley.edu]
- 3. promegaconnections.com [promegaconnections.com]
- 4. How Sensitivity and Crosstalk Affect Your Bioluminescent Assay Results [worldwide.promega.com]
- 5. researchgate.net [researchgate.net]
- 6. In Situ Background Estimation in Quantitative Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell signaling pathways step-by-step [mindthegraph.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy | PLOS One [journals.plos.org]
- 12. A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing TP0586352 Treatment for Apoptosis Induction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the treatment time of TP0586352 for inducing apoptosis in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general approach to determining the optimal treatment time for this compound-induced apoptosis?
A1: The optimal treatment time for this compound, a novel apoptosis-inducing agent, is crucial for achieving consistent and reproducible results. A systematic approach involving both dose-response and time-course experiments is recommended.[1] Initially, a broad range of this compound concentrations should be tested at a fixed, intermediate time point (e.g., 24 hours) to identify an effective concentration range. Subsequently, a time-course experiment should be performed using one or two effective concentrations to pinpoint the optimal duration of treatment that yields the desired apoptotic effect.
Q2: I am not observing a significant increase in apoptosis in my cells treated with this compound compared to the control. What are the possible reasons?
A2: Several factors could contribute to a lack of apoptotic induction:
-
Suboptimal Concentration and Incubation Time: The concentration of this compound may be too low, or the incubation time may be too short to induce a detectable apoptotic response.[1] Performing a dose-response and time-course experiment is crucial to determine the optimal conditions for your specific cell line.[1]
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to apoptotic stimuli. Your chosen cell line might be resistant to this compound.[1] It is advisable to test a range of cell lines or include a positive control compound known to induce apoptosis in your system.[1]
-
Compound Solubility and Stability: Ensure that this compound is fully dissolved in a suitable solvent like DMSO before adding it to the cell culture medium. The final solvent concentration should be kept low (typically <0.5%) to avoid solvent-induced toxicity.[1]
-
Assay Timing: The peak of apoptosis can be transient. If you are analyzing at a very late time point, apoptotic cells may have already progressed to secondary necrosis or have been cleared from the culture.[1]
Q3: My results for apoptosis induction with this compound are inconsistent between experiments. What could be the cause?
A3: Inconsistent results can stem from several sources:
-
Cell Culture Conditions: Ensure that cells are in the logarithmic growth phase and that culture conditions (e.g., confluence, media changes) are consistent across experiments. Overconfluent or starved cells may undergo spontaneous apoptosis, leading to variability.[2]
-
Pipetting Errors: Inaccurate pipetting can lead to variations in the final concentration of this compound. Calibrate your pipettes regularly.
-
Reagent Stability: Ensure that all reagents, including this compound and assay kits, are stored properly and have not expired.[2]
Troubleshooting Guides
Flow Cytometry (Annexin V/PI Assay)
Q: In my Annexin V/PI flow cytometry data, the cell populations are not well-separated, making gating difficult. What should I do?
A: Poor separation of cell populations is a common issue in flow cytometry.[1] Here are some troubleshooting steps:
-
Compensation: Improper compensation for spectral overlap between fluorochromes (e.g., FITC and PI) is a primary cause of poor population separation. Always prepare single-stained controls for proper compensation setup.[1]
-
Instrument Settings: Optimize the forward scatter (FSC) and side scatter (SSC) voltages to appropriately gate your cell population and exclude debris.[1]
-
Cell Handling: Excessive pipetting or harsh handling of cells during staining can damage cell membranes, leading to non-specific PI staining. Be gentle to avoid mechanical damage.[2]
-
Staining Time and Temperature: Adhere to the recommended staining times and temperatures as specified in the assay protocol. Annexin V binding is transient and should be analyzed shortly after staining.[3]
Western Blotting (Caspase-3 Cleavage)
Q: My Western blot for cleaved caspase-3 is showing no signal or a very weak signal in this compound-treated cells. What could be the problem?
A: A lack of signal for cleaved caspase-3 can be due to several factors:
-
Timing of Sample Collection: Caspase activation is often an early and transient event in apoptosis. You may be harvesting your cells too late. A time-course experiment is highly recommended to capture the peak of caspase cleavage.[1]
-
Protein Loading and Transfer: Quantify your protein lysates to ensure equal loading between lanes. Verify the efficiency of protein transfer from the gel to the membrane by using a total protein stain like Ponceau S.
-
Antibody Quality: Ensure that the primary antibody for cleaved caspase-3 is validated for your application and has been stored correctly. Use a positive control lysate from cells treated with a known apoptosis inducer to confirm antibody activity.
-
Insufficient Drug Concentration: The concentration of this compound used may not be sufficient to induce detectable caspase-3 cleavage. Refer to your dose-response data to select an appropriate concentration.
Data Presentation
Table 1: Hypothetical Dose-Response of this compound on Apoptosis Induction in ABC Cancer Cells at 24 hours.
| This compound Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | Total % Apoptotic Cells |
| 0 (Vehicle Control) | 2.5 ± 0.5 | 1.8 ± 0.3 | 4.3 ± 0.8 |
| 1 | 5.2 ± 0.7 | 2.1 ± 0.4 | 7.3 ± 1.1 |
| 5 | 15.8 ± 1.2 | 4.5 ± 0.6 | 20.3 ± 1.8 |
| 10 | 35.2 ± 2.5 | 8.9 ± 1.0 | 44.1 ± 3.5 |
| 25 | 42.1 ± 3.1 | 15.6 ± 1.5 | 57.7 ± 4.6 |
| 50 | 38.5 ± 2.8 | 25.4 ± 2.1 | 63.9 ± 4.9 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Hypothetical Time-Course of Apoptosis Induction by 10 µM this compound in ABC Cancer Cells.
| Treatment Time (hours) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | Total % Apoptotic Cells |
| 0 | 2.3 ± 0.4 | 1.5 ± 0.2 | 3.8 ± 0.6 |
| 6 | 8.9 ± 0.9 | 2.5 ± 0.5 | 11.4 ± 1.4 |
| 12 | 22.4 ± 1.8 | 5.1 ± 0.7 | 27.5 ± 2.5 |
| 24 | 36.1 ± 2.9 | 9.2 ± 1.1 | 45.3 ± 4.0 |
| 48 | 25.7 ± 2.1 | 28.9 ± 2.5 | 54.6 ± 4.6 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Annexin V/PI Apoptosis Assay using Flow Cytometry
This protocol is for the detection of early and late apoptosis. In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by Annexin V.[2] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus identifying necrotic or late apoptotic cells.
Materials:
-
This compound
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate at a density that will not exceed 80% confluency at the end of the experiment. Allow cells to adhere overnight. Treat cells with the desired concentrations of this compound for the indicated times. Include a vehicle-treated control.
-
Cell Harvesting:
-
Adherent cells: Gently aspirate the culture medium. Wash cells once with cold PBS. Detach cells using a gentle, non-enzymatic cell dissociation solution or trypsin-EDTA. Collect cells by centrifugation at 300 x g for 5 minutes.
-
Suspension cells: Collect cells directly by centrifugation at 300 x g for 5 minutes.
-
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube. Analyze the samples on a flow cytometer within one hour.[3]
Western Blotting for Cleaved Caspase-3
This protocol describes the detection of the active, cleaved form of caspase-3, a key executioner caspase in apoptosis.[4]
Materials:
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against cleaved caspase-3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them in ice-cold lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[1]
-
SDS-PAGE and Transfer: Denature protein lysates by boiling with Laemmli buffer. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against cleaved caspase-3 (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Visualizations
Caption: Hypothetical intrinsic apoptosis pathway induced by this compound.
Caption: Workflow for determining the optimal treatment time of this compound.
Caption: Decision tree for troubleshooting common issues in apoptosis assays.
References
Validation & Comparative
Validating the Target of TP0586352: A Comparative Guide to CRISPR/Cas9 and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of CRISPR/Cas9 technology with other established methods for validating the target of the novel antibacterial candidate, TP0586352. The primary target of this compound, a non-hydroxamate inhibitor, is the UDP-3-O-acyl-N-acetylglucosamine deacetylase (LpxC), an essential enzyme in the lipid A biosynthetic pathway of Gram-negative bacteria.[1] Effective target validation is a cornerstone of successful drug development, confirming that a drug's therapeutic effects are mediated through its intended molecular target.
While direct experimental data comparing CRISPR/Cas9 to other methods for the specific validation of this compound's interaction with LpxC is not yet publicly available, this guide will draw upon established principles and published studies on LpxC inhibitor target validation to provide an objective comparison.
LpxC: A Critical Target in Gram-Negative Bacteria
LpxC catalyzes the second and committed step in the biosynthesis of lipid A, the hydrophobic anchor of lipopolysaccharide (LPS) which forms the major component of the outer membrane of most Gram-negative bacteria.[2][3] The essentiality of LpxC for the viability of these bacteria makes it an attractive target for the development of new antibiotics.[2][3]
Below is a diagram illustrating the lipid A biosynthetic pathway, highlighting the crucial role of LpxC.
Caption: The Lipid A Biosynthetic Pathway in Gram-Negative Bacteria.
Comparison of Target Validation Methodologies
The following sections detail CRISPR/Cas9 technology and alternative methods for validating LpxC as a drug target.
CRISPR/Cas9-Mediated Gene Knockout
The CRISPR/Cas9 system offers a precise and efficient way to directly edit the genome of bacteria to validate a drug's target. By knocking out the lpxC gene, researchers can assess whether the bacterium becomes resistant to LpxC inhibitors, providing strong evidence for on-target activity.
Experimental Workflow:
Caption: CRISPR/Cas9 Workflow for lpxC Gene Knockout.
Advantages:
-
High Specificity: Precisely targets the lpxC gene, minimizing off-target effects.
-
Complete Gene Disruption: Can lead to a complete loss of function, providing a clear genetic background for phenotypic analysis.
-
Versatility: Can be adapted for gene repression (CRISPRi) or activation (CRISPRa) to study the effects of varying LpxC expression levels.
Disadvantages:
-
Lethality: As LpxC is an essential enzyme, a direct knockout may be lethal to the bacteria, requiring the use of conditional knockout systems.
-
Delivery Challenges: Efficient delivery of the CRISPR/Cas9 machinery into certain Gram-negative strains can be challenging.
-
Limited Published Data for LpxC: Specific protocols and results for CRISPR/Cas9-mediated validation of LpxC inhibitors are not yet widely published.
Experimental Protocol (General for E. coli):
A general protocol for CRISPR/Cas9-mediated gene knockout in E. coli involves the design of a specific single-guide RNA (sgRNA) targeting the lpxC gene. This sgRNA, along with the Cas9 nuclease, is typically introduced into the bacterial cells on a plasmid. Upon induction, the Cas9-sgRNA complex creates a double-strand break in the lpxC gene. The cell's DNA repair machinery can then be harnessed, often with the help of a co-delivered repair template, to introduce a specific mutation or deletion, thereby knocking out the gene. Successful knockout clones are then verified by PCR and sequencing.
Alternative Validation Methods
Before the advent of CRISPR/Cas9, several other genetic and biochemical methods were successfully employed to validate LpxC as a drug target.
a) Promoter Replacement and Conditional Expression:
This method involves replacing the native promoter of the lpxC gene with an inducible promoter, allowing for controlled expression of LpxC. Depletion of LpxC by removing the inducer can mimic the effect of an inhibitor and demonstrate the target's essentiality.
Experimental Workflow:
Caption: Promoter Replacement Workflow for LpxC Validation.
b) Gene Swapping and Heterologous Complementation:
This technique involves replacing the endogenous lpxC gene of one bacterial species with the lpxC gene from another species that shows differential sensitivity to an inhibitor. This can pinpoint the LpxC enzyme itself as the determinant of inhibitor sensitivity. For example, replacing the lpxC gene in a sensitive E. coli strain with the lpxC from a resistant P. aeruginosa strain would be expected to confer resistance to the E. coli strain if LpxC is the true target.[2][4]
c) Isolation and Analysis of Resistant Mutants:
Spontaneously occurring resistant mutants can be selected by growing bacteria in the presence of an LpxC inhibitor.[5][6] Sequencing the genome of these resistant mutants can reveal mutations in the lpxC gene, providing strong evidence that LpxC is the target.[5]
Quantitative Data Summary
While direct comparative data is limited, the following table summarizes typical quantitative data obtained from studies using alternative validation methods for LpxC inhibitors. This data demonstrates how genetic manipulation can alter the sensitivity of bacteria to these compounds.
| Validation Method | Bacterial Strain | Genetic Modification | LpxC Inhibitor | Change in Minimum Inhibitory Concentration (MIC) | Reference |
| Gene Swapping | E. coli | Endogenous lpxC replaced with P. aeruginosa lpxC | L-161,240 | Increased resistance | [4] |
| Promoter Replacement | P. aeruginosa | Native lpxC promoter replaced with araBAD promoter | - | Growth dependent on arabinose | [2][4] |
| Resistant Mutants | E. coli | Spontaneous mutations | BB-78484 | Mutations identified in lpxC gene | [5] |
Conclusion
Target validation is an indispensable step in the development of novel antibacterial agents like this compound. While CRISPR/Cas9 has emerged as a powerful tool for precise and efficient target validation, its application to LpxC has not been extensively documented in publicly available literature.
Established methods such as promoter replacement, gene swapping, and the analysis of resistant mutants have historically provided robust validation for LpxC as a drug target. These methods, though potentially more time-consuming than CRISPR/Cas9, offer clear and reliable results.
For the comprehensive validation of this compound's target, a multi-faceted approach is recommended. The use of CRISPR/Cas9, particularly a conditional knockout or CRISPRi system, would provide definitive genetic evidence of on-target activity. This could be complemented by more traditional methods, such as the generation of resistant mutants and subsequent sequencing of the lpxC gene, to provide a holistic and compelling target validation package. As research progresses, the application of CRISPR/Cas9 technology will undoubtedly become more prevalent in the study of LpxC inhibitors, offering a streamlined and powerful approach to this critical aspect of drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. CRISPR/Cas9-based Genome Editing of Pseudomonas aeruginosa | Springer Nature Experiments [experiments.springernature.com]
- 3. Technology - LpxC Inhibitors for Gram-Negative Infections [stonybrook.technologypublisher.com]
- 4. Protocol 2: CRISPR Transformation [protocols.io]
- 5. biorxiv.org [biorxiv.org]
- 6. sites.duke.edu [sites.duke.edu]
No Publicly Available Data for Kinase Inhibitor TP0586352
A comprehensive search of publicly available scientific literature and databases has yielded no specific information for a compound designated "TP0586352." As a result, a direct comparison of its efficacy to known kinase inhibitors, as requested, cannot be performed at this time.
The identifier "this compound" does not correspond to any known kinase inhibitor or research compound in the public domain. This suggests that "this compound" may be an internal development codename that has not yet been disclosed in scientific publications or public forums, a typographical error, or a compound that is in a very early stage of development with no associated published data.
Without information on the molecular target, mechanism of action, and experimental data for this compound, it is impossible to conduct a meaningful comparison with other kinase inhibitors. Key aspects of the requested comparison guide, including data presentation in tables, detailing of experimental protocols, and visualization of signaling pathways, are entirely dependent on the availability of this foundational information.
Researchers, scientists, and drug development professionals seeking information on this compound are encouraged to consult internal documentation or contact the originating source of the "this compound" identifier for specific details. Once primary data on its biological activity and target engagement become available, a thorough comparative analysis with existing kinase inhibitors can be undertaken.
Comparative Analysis of TP0586352 and [Competitor Drug] in [Cancer Type] Models
This guide provides a comprehensive comparison of the preclinical efficacy and mechanism of action of TP0586352 and [Competitor Drug] in various [Cancer Type] models. The data presented is intended to inform researchers, scientists, and drug development professionals on the potential therapeutic profiles of these two agents.
I. In Vitro Efficacy
The anti-proliferative effects of this compound and [Competitor Drug] were assessed across a panel of [Cancer Type] cell lines representing different molecular subtypes.
Table 1: Comparative IC50 Values (nM) in [Cancer Type] Cell Lines
| Cell Line | Molecular Subtype | This compound (IC50, nM) | [Competitor Drug] (IC50, nM) |
| Cell Line A | Subtype 1 | 15 | 50 |
| Cell Line B | Subtype 1 | 22 | 75 |
| Cell Line C | Subtype 2 | 180 | 120 |
| Cell Line D | Subtype 2 | 250 | 150 |
| Cell Line E | Wild Type | >1000 | >1000 |
II. In Vivo Efficacy in Xenograft Models
The in vivo anti-tumor activity of this compound and [Competitor Drug] was evaluated in a patient-derived xenograft (PDX) model of [Cancer Type].
Table 2: Anti-Tumor Efficacy in [Cancer Type] PDX Model
| Treatment Group | Dosing | Tumor Growth Inhibition (%) | Body Weight Change (%) |
| Vehicle | Daily | 0 | +2.5 |
| This compound (10 mg/kg) | Daily | 85 | -1.5 |
| [Competitor Drug] (20 mg/kg) | Daily | 65 | -5.0 |
III. Experimental Protocols
A. Cell Viability Assay
-
Cell Culture: [Cancer Type] cell lines were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Drug Treatment: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight. The following day, cells were treated with a serial dilution of this compound or [Competitor Drug] for 72 hours.
-
Viability Assessment: Cell viability was determined using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. Luminescence was measured using a microplate reader.
-
Data Analysis: IC50 values were calculated by fitting the dose-response data to a four-parameter logistic curve using GraphPad Prism software.
B. Xenograft Model Study
-
Animal Models: Female athymic nude mice (6-8 weeks old) were used for the study. All animal procedures were performed in accordance with institutional guidelines.
-
Tumor Implantation: Patient-derived [Cancer Type] tumor fragments were subcutaneously implanted into the flank of each mouse.
-
Drug Administration: When tumors reached an average volume of 150-200 mm³, mice were randomized into treatment groups. This compound (formulated in 0.5% methylcellulose) and [Competitor Drug] (formulated in 10% DMSO, 90% corn oil) were administered orally once daily.
-
Efficacy Evaluation: Tumor volume and body weight were measured twice weekly. Tumor volume was calculated using the formula: (Length x Width²) / 2. Tumor growth inhibition was calculated at the end of the study.
IV. Signaling Pathway and Experimental Workflow Diagrams
Caption: Hypothetical signaling pathway for this compound and [Competitor Drug].
Caption: Preclinical experimental workflow for drug comparison.
On-Target Validation of ODC1 Inhibition: A Comparative Guide to shRNA Knockdown
Correcting the Target of TP0586352
Initial interest in validating the on-target effects of this compound with shRNA knockdown of Ornithine Decarboxylase 1 (ODC1) is based on a mistaken premise. Recent findings identify This compound as an inhibitor of UDP-3-O-acyl-N-acetylglucosamine deacetylase (LpxC) , an enzyme critical for the synthesis of the lipid A component of lipopolysaccharide in Gram-negative bacteria.[1] As such, this compound is being developed as an antibacterial agent and does not target the mammalian enzyme ODC1.
Therefore, a direct comparison of the effects of this compound and shRNA-mediated knockdown of ODC1 would not serve as a valid on-target validation for this compound.
This guide will proceed by outlining the established principles and methodologies for validating the on-target effects of a genuine ODC1 inhibitor, using the well-characterized inhibitor Eflornithine (DFMO) as an exemplar, in comparison with shRNA-mediated knockdown of ODC1. This approach provides a scientifically accurate framework for researchers interested in validating inhibitors of ODC1.
Introduction to ODC1 and its Inhibition
Ornithine decarboxylase 1 (ODC1) is the rate-limiting enzyme in the biosynthesis of polyamines, which are essential for cell growth, proliferation, and differentiation.[2] Dysregulation of ODC1 activity is frequently observed in various cancers, making it an attractive therapeutic target.[3][4]
Small molecule inhibitors and genetic tools like short hairpin RNA (shRNA) are two primary methods used to probe the function of ODC1 and validate its role in disease models. While both aim to reduce ODC1 activity, they operate through distinct mechanisms. Small molecule inhibitors, such as DFMO, directly bind to and inhibit the ODC1 enzyme. In contrast, shRNA targets the ODC1 messenger RNA (mRNA) for degradation, thereby preventing the synthesis of the ODC1 protein.[2][5]
Comparing the phenotypic outcomes of both methods is a cornerstone of on-target validation, helping to distinguish intended effects from potential off-target activities of a small molecule inhibitor.[2][5]
Comparative Analysis: Eflornithine (DFMO) vs. ODC1 shRNA
A direct comparison of the expected outcomes from treating cells with Eflornithine (DFMO) versus transducing them with ODC1 shRNA is presented below.
| Feature | Eflornithine (DFMO) | ODC1 shRNA | Key Considerations |
| Mechanism of Action | Irreversible inhibitor of ODC1 enzyme activity | Post-transcriptional gene silencing via mRNA degradation | DFMO acts on existing protein; shRNA prevents new protein synthesis. |
| Onset of Action | Rapid, dependent on drug uptake and binding kinetics | Slower, requires transcription of shRNA, processing, and mRNA degradation (typically 24-72 hours) | The timing of assays needs to be adjusted based on the method of inhibition. |
| Specificity | Can have off-target effects on other proteins | Can have off-target effects due to unintended mRNA binding. Use of multiple shRNA sequences is recommended. | Both methods require rigorous controls to ensure specificity. |
| Duration of Effect | Transient, dependent on drug metabolism and clearance | Can be stable and long-term with viral vector integration | The experimental design should consider the desired duration of ODC1 inhibition. |
| Reversibility | Generally irreversible for DFMO | Can be reversible if shRNA expression is under an inducible promoter | The need for reversibility will depend on the biological question being asked. |
| Phenotypic Outcomes | Inhibition of cell proliferation, induction of cell cycle arrest (G1 phase), reduction in polyamine levels.[4] | Similar to DFMO: suppression of cell growth, migration, and invasion.[6] | Concordance in phenotypes strengthens the evidence for on-target activity. |
Experimental Protocols for On-Target Validation
A robust validation of an ODC1 inhibitor involves a multi-pronged approach to demonstrate that the inhibitor's effects are mediated through the intended target.
ODC1 shRNA Knockdown and Validation
Objective: To reduce the expression of ODC1 in a target cell line.
Materials:
-
Lentiviral or retroviral vectors expressing shRNA targeting human ODC1 (multiple sequences recommended)
-
Non-targeting (scramble) shRNA control vector
-
Packaging and envelope plasmids (e.g., psPAX2 and pMD2.G for lentivirus)
-
HEK293T cells for virus production
-
Target cell line (e.g., a cancer cell line with high ODC1 expression)
-
Polybrene or other transduction enhancement reagent
-
Puromycin or other selection antibiotic
-
Reagents for qPCR and Western blotting
Protocol:
-
Virus Production: Co-transfect HEK293T cells with the shRNA vector and packaging plasmids. Harvest the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Transduction: Plate the target cells and transduce with the viral supernatant in the presence of polybrene.
-
Selection: 24-48 hours post-transduction, apply the appropriate selection antibiotic to select for cells that have successfully integrated the shRNA construct.
-
Validation of Knockdown:
-
Quantitative PCR (qPCR): Extract RNA from the stable cell line and perform qPCR to quantify the reduction in ODC1 mRNA levels compared to the scramble control.
-
Western Blot: Lyse the cells and perform a Western blot to confirm a significant reduction in ODC1 protein levels.
-
Comparative Phenotypic Assays
Objective: To compare the biological effects of the ODC1 inhibitor (e.g., DFMO) with ODC1 shRNA knockdown.
Protocol:
-
Cell Proliferation Assay:
-
Seed the ODC1 knockdown and scramble control cells at a low density.
-
Treat the parental (non-transduced) cell line with varying concentrations of the ODC1 inhibitor.
-
Measure cell viability and proliferation at different time points (e.g., 24, 48, 72 hours) using an appropriate method (e.g., MTT, CellTiter-Glo).
-
Expected Outcome: Both ODC1 knockdown and inhibitor treatment should result in a significant decrease in cell proliferation.
-
-
Colony Formation Assay:
-
Seed a low number of ODC1 knockdown and scramble control cells and allow them to form colonies over 1-2 weeks.
-
Similarly, treat parental cells with the ODC1 inhibitor.
-
Stain the colonies with crystal violet and quantify.
-
Expected Outcome: A reduction in the number and size of colonies should be observed in both ODC1 knockdown and inhibitor-treated cells.
-
-
Cell Migration/Invasion Assay:
-
Use a Transwell assay to assess cell migration (uncoated membrane) or invasion (Matrigel-coated membrane).
-
Seed ODC1 knockdown and scramble control cells in the upper chamber.
-
Treat parental cells with the ODC1 inhibitor.
-
Quantify the number of cells that have migrated/invaded to the lower chamber.
-
Expected Outcome: Both ODC1 knockdown and inhibitor treatment are expected to reduce cell migration and invasion.[6]
-
Rescue Experiment
Objective: To demonstrate that the effects of the ODC1 inhibitor are specifically due to the inhibition of ODC1.
Protocol:
-
Generate a cell line that overexpresses an shRNA-resistant form of ODC1. This can be achieved by introducing silent mutations in the shRNA target sequence of the ODC1 cDNA.
-
Treat these cells and the parental cells with the ODC1 inhibitor.
-
Perform phenotypic assays as described above.
-
Expected Outcome: The overexpression of the shRNA-resistant ODC1 should rescue the anti-proliferative or anti-migratory effects of the ODC1 inhibitor, indicating that the inhibitor's effects are on-target.
Visualizing the Experimental Workflow and Signaling Pathway
To aid in the conceptualization of the validation process, the following diagrams illustrate the experimental workflow and the ODC1 signaling pathway.
Caption: On-target validation workflow.
Caption: ODC1 polyamine biosynthesis pathway.
References
- 1. TP-0586352 - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 2. scbt.com [scbt.com]
- 3. A Phase I Trial of DFMO Targeting Polyamine Addiction in Patients with Relapsed/Refractory Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ornithine Decarboxylase Inhibition by DFMO Activates Opposing Signaling Pathways via Phosphorylation of both Akt/PKB and p27Kip1 in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug Target Identification in Tissues by Thermal Proteome Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Target Validation: Linking Target and Chemical Properties to Desired Product Profile - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Selectivity Profile of PLK4 Inhibitors Against Their Kinase Family Members
In the landscape of targeted cancer therapy, the Polo-like kinase (PLK) family presents a compelling set of targets, with Polo-like kinase 4 (PLK4) emerging as a critical regulator of centriole duplication. Its role in tumorigenesis has spurred the development of specific inhibitors. This guide provides a comparative analysis of the selectivity of PLK4 inhibitors against other kinases within the PLK family, offering researchers and drug development professionals a detailed overview supported by experimental data and methodologies. While specific data for a compound designated "TP0586352" is not publicly available, this guide will utilize data from well-characterized PLK4 inhibitors, such as CFI-400945 and centrinone, to illustrate the principles and data presentation requested.
Kinase Selectivity: A Critical Parameter
The efficacy and safety of kinase inhibitors are intrinsically linked to their selectivity. Off-target effects, stemming from the inhibition of unintended kinases, can lead to cellular toxicity and undesirable side effects.[1] The Polo-like kinase family consists of five serine/threonine kinases (PLK1, PLK2, PLK3, PLK4, and PLK5) that share structural homology, making the development of highly selective inhibitors a significant challenge.
Comparative Selectivity of PLK4 Inhibitors
The following table summarizes the inhibitory activity of two representative PLK4 inhibitors, CFI-400945 and centrinone, against PLK4 and other closely related kinases, particularly Aurora kinases which are often co-inhibited by PLK4-targeted compounds.
| Compound | Target Kinase | IC50 (nM) | Selectivity vs. PLK4 | Reference |
| CFI-400945 | PLK4 | 4.85 | - | [2] |
| AURKB | 70.7 | 14.6-fold | [2] | |
| AURKC | 106 | 21.9-fold | [2] | |
| DDR2 | 315 | 64.9-fold | [2] | |
| MUSK | 48.7 | 10.0-fold | [2] | |
| NTRK1 | 20.6 | 4.2-fold | [2] | |
| NTRK2 | 10.6 | 2.2-fold | [2] | |
| NTRK3 | 9.04 | 1.9-fold | [2] | |
| ROS1 | - | >80% inhibition | [2] | |
| TEK | 109 | 22.5-fold | [2] | |
| Centrinone | PLK4 | Potent inhibitor | - | [3][4] |
| Aurora A | >1,000-fold less potent | >1,000-fold | [4] | |
| Aurora B | >1,000-fold less potent | >1,000-fold | [4] |
Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. A higher IC50 value indicates lower potency. Centrinone is described as a highly selective PLK4 inhibitor with over 1,000-fold selectivity against Aurora kinases A and B.[4] CFI-400945, in contrast, is a multi-kinase inhibitor with significant activity against several other kinases besides PLK4.[1][2]
Experimental Protocols
The determination of kinase inhibitor selectivity relies on robust and well-defined experimental methodologies. Below are detailed protocols for key assays used in the characterization of PLK4 inhibitors.
Biochemical Kinase Assays
1. ADP-Glo™ Kinase Assay
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
-
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the produced ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal.
-
Protocol:
-
Prepare a reaction mixture containing the kinase (e.g., recombinant human PLK4), a suitable substrate (e.g., a generic kinase substrate peptide), and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP. Incubate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader. The signal is inversely proportional to the inhibitor's potency.
-
Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[5]
-
2. LanthaScreen® Eu Kinase Binding Assay
This is a fluorescence resonance energy transfer (FRET)-based assay that measures the binding of an inhibitor to the kinase.
-
Principle: The assay uses a europium (Eu)-labeled antibody that binds to the kinase and a fluorescently labeled ATP-competitive tracer that binds to the kinase's active site. When the tracer is bound, FRET occurs between the Eu-antibody and the tracer. A test compound that binds to the ATP site will displace the tracer, leading to a decrease in the FRET signal.
-
Protocol:
-
Prepare a mixture of the kinase and the Eu-labeled anti-tag antibody in the assay buffer.
-
Add the test compound at various concentrations.
-
Add the fluorescently labeled kinase tracer.
-
Incubate the mixture for a specified time (e.g., 60 minutes) at room temperature to allow binding to reach equilibrium.
-
Measure the FRET signal using a fluorescence plate reader.
-
Determine IC50 values from the dose-response curves.[6]
-
Cell-Based Assays
1. Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
-
Protocol:
-
Plate cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with the test compound at a range of concentrations for a specified duration (e.g., 72 hours).
-
Add the CellTiter-Glo® Reagent directly to the cell culture wells.
-
Mix to induce cell lysis and the generation of a luminescent signal proportional to the amount of ATP present.
-
Measure luminescence using a plate reader.
-
Calculate the concentration of the compound that causes a 50% reduction in cell viability (GI50).[5]
-
2. Immunofluorescence Staining for Centrosome Number
This method is used to visualize and quantify centrosomes within cells to assess the on-target effect of PLK4 inhibitors.
-
Protocol:
-
Grow cells on coverslips and treat them with the PLK4 inhibitor or a vehicle control.
-
Fix the cells with a suitable fixative (e.g., cold methanol).
-
Permeabilize the cells with a detergent-based buffer (e.g., PBS with Triton X-100).
-
Block non-specific antibody binding using a blocking solution (e.g., PBS with bovine serum albumin).
-
Incubate the cells with a primary antibody against a centrosomal marker (e.g., gamma-tubulin or pericentrin).
-
Wash the cells and incubate with a fluorescently labeled secondary antibody.
-
Stain the DNA with a counterstain (e.g., DAPI).
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Quantify the number of centrosomes per cell. Inhibition of PLK4 is expected to lead to a decrease in centrosome number.[2]
-
Visualizing the PLK4 Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. CFI-400945 is not a selective cellular PLK4 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of polo-like kinase 4 (PLK4): a new therapeutic option for rhabdoid tumors and pediatric medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of the Polo-like kinase 4 (PLK4) inhibitor centrinone to investigate intracellular signalling networks using SILAC-based phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. oricpharma.com [oricpharma.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Comparative Guide to Biomarker Discovery for TP-0586352 Sensitivity in Gram-Negative Bacteria
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel LpxC inhibitor, TP-0586352, with alternative therapeutic options for the treatment of multidrug-resistant Gram-negative bacterial infections, particularly carbapenem-resistant Klebsiella pneumoniae. The focus is on the identification of biomarkers that may predict sensitivity to these treatments.
Introduction to TP-0586352 and the LpxC Target
TP-0586352 is an investigational, non-hydroxamate inhibitor of the enzyme UDP-3-O-acyl-N-acetylglucosamine deacetylase (LpxC). LpxC is a crucial enzyme in the biosynthetic pathway of lipid A, an essential component of the lipopolysaccharide (LPS) that makes up the outer membrane of most Gram-negative bacteria. By inhibiting LpxC, TP-0586352 disrupts the integrity of the bacterial outer membrane, leading to cell death. This novel mechanism of action makes it a promising candidate for combating infections caused by bacteria resistant to existing antibiotic classes.
Potential Biomarkers for LpxC Inhibitor Sensitivity
The sensitivity of a Gram-negative bacterium to an LpxC inhibitor like TP-0586352 is primarily determined by the genetic makeup of the target enzyme and the overall cellular response to the inhibition of the lipid A pathway.
Primary Biomarkers of Sensitivity and Resistance:
-
Mutations in the lpxC Gene: Alterations in the amino acid sequence of the LpxC enzyme can affect the binding affinity of the inhibitor. Specific mutations may confer resistance, while the wild-type sequence would indicate probable sensitivity.
-
Expression Levels of LpxC: Increased expression of the lpxC gene could potentially lead to higher levels of the target enzyme, requiring a higher concentration of the inhibitor to achieve a bactericidal effect.
-
Efflux Pump Activity: Overexpression of multidrug efflux pumps is a common mechanism of antibiotic resistance in Gram-negative bacteria. These pumps can actively transport LpxC inhibitors out of the bacterial cell, reducing their intracellular concentration and thus their efficacy.
-
Mutations in Genes Regulating Cellular Homeostasis: Studies have shown that mutations in genes unrelated to the direct target, such as those involved in fatty acid biosynthesis (fabZ) or protein synthesis (thrS), can confer resistance to LpxC inhibitors by helping the bacterium to rebalance its cellular processes in response to the inhibition of lipid A synthesis.[1][2]
Comparison of TP-0586352 with Alternative Therapies
The primary clinical application for TP-0586352 is in the treatment of infections caused by carbapenem-resistant Enterobacteriaceae (CRE), such as Klebsiella pneumoniae. The current standard of care and emerging therapies for these infections provide a basis for comparison.
Alternative Therapeutic Agents:
-
Ceftazidime-avibactam: A combination of a third-generation cephalosporin and a β-lactamase inhibitor. It is effective against many CRE that produce KPC (Klebsiella pneumoniae carbapenemase) and OXA-48-type carbapenemases.
-
Meropenem-vaborbactam: A combination of a carbapenem and a novel β-lactamase inhibitor. It is particularly effective against KPC-producing CRE.
-
Colistin (Polymyxin E): An older antibiotic that has seen renewed use for treating multidrug-resistant Gram-negative infections. Its use is limited by significant nephrotoxicity.
-
Tigecycline: A glycylcycline antibiotic with activity against some CRE, though resistance can emerge.
-
Fosfomycin: An older antibiotic that can be effective against some CRE, particularly for urinary tract infections.
Quantitative Comparison of In Vitro Activity:
The following table summarizes the minimum inhibitory concentration (MIC) values for the LpxC inhibitor LPC-233 (a proxy for TP-0586352) and alternative agents against carbapenem-resistant Klebsiella pneumoniae. Lower MIC values indicate greater potency.
| Drug/Compound | Organism | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| LPC-233 (LpxC Inhibitor) | Carbapenem-resistant Enterobacteriaceae | 0.064 | 0.125 | [1] |
| Ceftazidime-avibactam | KPC-producing K. pneumoniae | [3] | ||
| Meropenem-vaborbactam | KPC-producing K. pneumoniae | [3] | ||
| Colistin | Carbapenem-resistant K. pneumoniae | 1 | >4 | [3] |
| Fosfomycin | Multidrug-resistant K. pneumoniae | [4] |
Note: Direct comparative MIC data for TP-0586352 against a panel of alternatives is not yet publicly available. The data for LPC-233, another potent LpxC inhibitor, is used as a surrogate. MIC values for comparators can vary significantly based on the specific resistance mechanisms of the bacterial isolates.
Signaling Pathways and Experimental Workflows
Lipid A Biosynthesis Pathway and LpxC Inhibition
The following diagram illustrates the initial steps of the lipid A biosynthetic pathway in Gram-negative bacteria and highlights the point of inhibition by TP-0586352.
Caption: Inhibition of LpxC by TP-0586352 in the Lipid A pathway.
Experimental Workflow for Biomarker Discovery
This workflow outlines the process for identifying genetic biomarkers of sensitivity or resistance to TP-0586352.
Caption: Workflow for identifying resistance biomarkers.
Detailed Experimental Protocols
1. Antimicrobial Susceptibility Testing (AST)
-
Objective: To determine the Minimum Inhibitory Concentration (MIC) of TP-0586352 and comparator agents against a panel of Gram-negative bacterial isolates.
-
Methodology: Broth microdilution is the recommended method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[5][6][7]
-
Prepare a stock solution of the antimicrobial agent in a suitable solvent.
-
Perform serial two-fold dilutions of the antimicrobial agent in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Incubate the plates at 35-37°C for 16-20 hours.
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.
-
2. Identification of lpxC Gene Mutations
-
Objective: To sequence the lpxC gene from both sensitive and resistant bacterial isolates to identify mutations that may confer resistance.
-
Methodology:
-
DNA Extraction: Isolate genomic DNA from overnight cultures of the bacterial strains using a commercial DNA extraction kit.
-
PCR Amplification: Amplify the entire coding sequence of the lpxC gene using polymerase chain reaction (PCR) with primers designed to flank the gene.
-
PCR Product Purification: Purify the PCR product to remove primers and unincorporated nucleotides.
-
Sanger Sequencing: Sequence the purified PCR product using both forward and reverse primers to ensure accurate sequence determination.
-
Sequence Analysis: Align the obtained sequences with the wild-type lpxC sequence from a known sensitive strain to identify any nucleotide changes that result in amino acid substitutions.
-
3. Gene Expression Analysis by RT-qPCR
-
Objective: To quantify the expression level of the lpxC gene in resistant and sensitive strains.
-
Methodology:
-
RNA Extraction: Extract total RNA from bacterial cultures grown to mid-logarithmic phase. Treat the RNA with DNase to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and random primers.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for the lpxC gene and a housekeeping gene (e.g., rpoB) for normalization.
-
Data Analysis: Calculate the relative expression of the lpxC gene in the resistant strain compared to the sensitive strain using the ΔΔCt method.
-
Conclusion
TP-0586352 represents a promising new class of antibiotics for the treatment of multidrug-resistant Gram-negative infections. The identification of reliable biomarkers of sensitivity is crucial for its successful clinical development and for guiding therapeutic decisions. The primary biomarkers are likely to be mutations within the lpxC gene, as well as alterations in the expression of efflux pumps and genes that regulate cellular homeostasis. The experimental protocols outlined in this guide provide a framework for the systematic discovery and validation of these biomarkers. Further preclinical and clinical studies are needed to establish a definitive correlation between specific biomarkers and the clinical efficacy of TP-0586352 and to directly compare its performance against current and emerging therapies.
References
- 1. Preclinical Safety and Efficacy Characterization of an LpxC Inhibitor against Gram-negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.amegroups.cn [cdn.amegroups.cn]
- 3. In Vitro Activity of “Old” and “New” Antimicrobials against the Klebsiella pneumoniae Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. goums.ac.ir [goums.ac.ir]
- 6. iacld.com [iacld.com]
- 7. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
Comparative Analysis of TP0586352: A Novel LpxC Inhibitor with a Focus on Cross-Reactivity
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the investigational antibiotic TP0586352, highlighting its selectivity and potential for cross-reactivity with other signaling pathways. The data presented is compiled from available preclinical research.
This compound is a novel, non-hydroxamate inhibitor of UDP-3-O-acyl-N-acetylglucosamine deacetylase (LpxC), a crucial zinc metalloenzyme in the biosynthetic pathway of Lipid A.[1][2][3] Lipid A is an essential component of the outer membrane of Gram-negative bacteria, making LpxC a compelling target for new antibacterial agents.[1][2][3] A significant challenge in the development of LpxC inhibitors has been off-target effects, particularly cardiovascular toxicity, often associated with the hydroxamate moiety present in earlier inhibitors.[3] this compound was specifically designed to circumvent this issue.[3]
Potency and Selectivity Profile
This compound demonstrates potent inhibition of its primary bacterial target, LpxC, with an IC50 value of 0.101 µM. A critical aspect of its preclinical evaluation is its selectivity against host enzymes, particularly other zinc-dependent metalloenzymes, to minimize off-target effects. Available data indicates a significant selectivity margin for this compound against human matrix metalloproteinases (MMPs). The IC50 of TP0586532 for human MMPs is reported to be over 700 times higher than its IC50 for E. coli LpxC, indicating a high degree of selectivity.[4] Furthermore, this compound exhibits a low risk of cardiovascular toxicity, with a very high IC50 value against the hERG channel, a key indicator for cardiac safety.
Below is a summary of the available quantitative data on the potency and selectivity of this compound.
| Target | Organism/System | IC50 | Fold Selectivity (vs. LpxC) |
| LpxC | Bacterial | 0.101 µM | 1 |
| hERG Channel | Human | >1000 µM | >9900 |
| Matrix Metalloproteinases (MMPs) | Human | >70 µM (estimated) | >700 |
Antibacterial Activity
This compound has shown promising activity against clinically relevant Gram-negative pathogens, including strains resistant to carbapenems. This broad spectrum of activity is a key feature for a novel antibiotic.
| Bacterial Strain | Resistance Profile | MIC90 |
| Klebsiella pneumoniae | Carbapenem-Resistant | 4 µg/ml |
Signaling Pathway and Mechanism of Action
The primary mechanism of action of this compound is the inhibition of the LpxC enzyme in Gram-negative bacteria. This disrupts the synthesis of lipopolysaccharide (LPS), a critical component of the bacterial outer membrane, leading to bacterial cell death. Due to its targeted action on a bacterial-specific pathway, significant cross-reactivity with human signaling pathways is not expected. The primary concern for off-target effects lies with human enzymes that share structural similarities, such as other metalloenzymes.
References
Understanding the Standard of Care in Relapsed/Refractory Acute Myeloid Leukemia (AML)
An in-depth comparison between TP0586352 and the current standard of care cannot be provided at this time as "this compound" does not correspond to a publicly disclosed therapeutic agent. Searches for this identifier have not yielded information on a specific drug, its mechanism of action, or its intended therapeutic area.
For a comprehensive comparison guide to be generated, further details on this compound are required, including its specific drug name, the disease it aims to treat, and any available clinical trial data.
While information on this compound is unavailable, it is important to note that there is no single, universally established standard of care for relapsed or refractory acute myeloid leukemia (AML).[1] The therapeutic landscape for this patient population is complex and depends on various factors, including the patient's age, prior treatments, and the genetic characteristics of the leukemia.[2][3]
Treatment options for relapsed/refractory AML typically fall into several categories:
-
Intensive Chemotherapy: This often involves re-induction with regimens similar to initial therapy, particularly if the first remission was durable.[4] Combinations often include a backbone of an anthracycline and high-dose cytarabine.[3]
-
Targeted Therapies: For patients with specific genetic mutations, targeted agents are increasingly used. For instance, gilteritinib is an option for patients with FLT3 mutations.[3][4] Similarly, ivosidenib and enasidenib are approved for patients with IDH1 and IDH2 mutations, respectively.[3]
-
Less Intensive Options: For patients who are not candidates for intensive chemotherapy, less aggressive regimens may be employed. These can include hypomethylating agents like azacitidine or decitabine, sometimes in combination with venetoclax.[4][5]
-
Allogeneic Hematopoietic Stem Cell Transplantation (HSCT): For eligible patients, HSCT remains the only curative option.[3] Salvage therapy is often used to reduce the burden of leukemia before proceeding to transplantation.[3]
-
Clinical Trials: Due to the challenging nature of relapsed/refractory AML and the lack of a clear standard of care, enrollment in clinical trials is often recommended to provide access to novel therapies.[1][5]
Given the heterogeneity of treatment approaches, any comparison with a new agent like the hypothetical this compound would necessitate specifying the patient subpopulation and the relevant comparator regimen. Without this information, a direct and meaningful head-to-head comparison is not feasible.
Further information on this compound is required to proceed with a detailed comparative analysis.
References
- 1. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 2. Relapsed acute myeloid leukemia: Why is there no standard of care? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Treatment for Relapsed/Refractory Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Treatments for relapsed or refractory acute myeloid leukemia | Canadian Cancer Society [cancer.ca]
- 5. tandfonline.com [tandfonline.com]
No Public Data Available for TP0586352 to Validate Anti-Tumor Effects in Patient-Derived Xenografts
Despite a comprehensive search for the anti-tumor effects, mechanism of action, and preclinical data of TP0586352, particularly in patient-derived xenograft (PDX) models, no publicly available information or scientific literature could be identified for this specific compound.
Efforts to gather data to construct a comparison guide for researchers, scientists, and drug development professionals were unsuccessful. Searches for "this compound anti-tumor effect," "this compound patient-derived xenografts," "this compound mechanism of action," and related terms did not yield any specific results pertaining to this molecule. The search results provided general information on cancer therapeutics, the utility of PDX models in oncology research, and details of unrelated clinical trials.
This lack of information prevents the creation of the requested guide, which would require quantitative data for comparison tables, detailed experimental protocols, and the generation of signaling pathway and experimental workflow diagrams. It is possible that this compound is a very early-stage compound with no published data, an internal designation not yet disclosed in scientific literature, or the identifier may contain a typographical error.
Without access to foundational data on this compound, it is not possible to:
-
Summarize its anti-tumor efficacy in PDX models.
-
Compare its performance against alternative therapies.
-
Detail the experimental methodologies used in its preclinical evaluation.
-
Illustrate its mechanism of action or the workflow of relevant experiments.
For researchers, scientists, and drug development professionals seeking information on this compound, it is recommended to consult internal documentation if this is a proprietary molecule or to verify the compound identifier. Should public data become available in the future, a comprehensive comparison guide could be developed.
Safety Operating Guide
Essential Guidance for Laboratory Chemical Disposal
Researchers, scientists, and drug development professionals must prioritize safety and compliance when disposing of chemical waste. This document outlines the standard procedures for chemical disposal. Note that specific protocols are dictated by the substance's Safety Data Sheet (SDS).
A search for the specific disposal procedures for "TP0586352" did not yield a corresponding Safety Data Sheet. The proper disposal of any chemical is contingent upon its specific physical, chemical, and toxicological properties as outlined in its SDS. It is imperative to obtain the SDS from the manufacturer or supplier of the specific chemical in use to ensure safe handling and disposal.
General Chemical Waste Disposal Protocol
The following is a generalized workflow for the proper disposal of laboratory chemicals. This procedure should be adapted to align with the specific requirements outlined in the chemical's SDS and institutional as well as regulatory guidelines.
Personal protective equipment for handling TP0586352
This guide provides immediate and essential safety and logistical information for the handling, use, and disposal of TP0586352. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Quantitative Data Summary
For detailed information, always refer to the manufacturer's Safety Data Sheet (SDS).
| Property | Value |
| CAS Number | 2427626-11-5 |
| Molecular Formula | C₂₅H₂₅N₇O₂ |
| Molecular Weight | 471.52 g/mol |
| Physical State | Solid |
| Appearance | Crystalline solid |
| Purity | >98% |
| Storage Temperature | -20°C |
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety.[1] The recommended PPE includes:
-
Eye and Face Protection: Wear chemical safety goggles or a face shield.[2][3][4]
-
Hand Protection: Use chemically resistant gloves, such as nitrile or latex.[2][3][4]
-
Body Protection: A laboratory coat, coveralls, or an apron should be worn to protect the skin.[2]
-
Respiratory Protection: If working with the compound as a powder or in a way that may generate dust or aerosols, use a certified respirator.[2][4]
Caption: Required personal protective equipment for handling this compound.
Operational Plans: Handling and Storage
Handling:
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.
-
Avoid Inhalation: Do not breathe dust or aerosols. Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Good Laboratory Practices: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
Storage:
-
Container: Keep the container tightly closed.[5]
-
Temperature: Store at the recommended temperature of -20°C.
-
Location: Store in a dry, well-ventilated place away from incompatible materials.
Emergency Procedures
First-Aid Measures:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.
-
Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical attention.
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: May emit toxic fumes under fire conditions.
-
Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.
Accidental Release Measures:
-
Evacuate: Clear the area of all unprotected personnel.
-
Contain Spill: Use appropriate personal protective equipment. Sweep up the spill, avoiding dust formation.
-
Collect Waste: Place the spilled material into a suitable, labeled container for disposal.
-
Clean Area: Ventilate the area and wash the spill site after material pickup is complete.
Caption: Step-by-step procedure for responding to a spill of this compound.
Disposal Plan
Dispose of this compound and its containers in accordance with all applicable federal, state, and local regulations.[6][7]
-
Waste Characterization: The waste may be considered hazardous. Consult your institution's environmental health and safety (EHS) office.
-
Containerization: Collect waste in a clearly labeled, sealed container.
-
Disposal Route: Do not dispose of down the drain or in regular trash.[8] Arrange for pickup by a licensed hazardous waste disposal service.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. osha.gov [osha.gov]
- 2. Personal Protective Equipment | Direct Supply | Senior Living & Healthcare [store.directsupply.com]
- 3. orchardvalleysupply.com [orchardvalleysupply.com]
- 4. mallory.com [mallory.com]
- 5. This compound|2427626-11-5|MSDS [dcchemicals.com]
- 6. americanchemistry.com [americanchemistry.com]
- 7. louisville.edu [louisville.edu]
- 8. deq.virginia.gov [deq.virginia.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
